2-(Diethylamino)-N,N-diethylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(diethylamino)-N,N-diethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-5-11(6-2)9-10(13)12(7-3)8-4/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBJZXGXJGLKNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50537952 | |
| Record name | N,N,N~2~,N~2~-Tetraethylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50537952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27794-54-3 | |
| Record name | N,N,N~2~,N~2~-Tetraethylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50537952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"N,N-Diethyl-2-(diethylamino)acetamide" chemical structure and characterization
An In-Depth Technical Guide to N,N-Diethyl-2-(diethylamino)acetamide: Structure, Synthesis, and Characterization
Introduction
N,N-Diethyl-2-(diethylamino)acetamide is a tertiary amine and a tertiary amide with the molecular formula C₁₀H₂₂N₂O[1]. While not a widely studied compound in its own right, it holds significant relevance in the pharmaceutical industry as a known process-related impurity and potential degradation product of Lidocaine, a widely used local anesthetic[1]. The identification and characterization of such impurities are critical for ensuring the safety, efficacy, and regulatory compliance of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the chemical structure, a proposed synthetic route, and a detailed predictive analysis of the spectral characterization of N,N-Diethyl-2-(diethylamino)acetamide for researchers, quality control analysts, and drug development professionals.
Chemical Identity and Properties
The fundamental identification and physicochemical properties of N,N-Diethyl-2-(diethylamino)acetamide are summarized below. These computed properties provide a baseline for its expected behavior in various analytical and experimental settings.
-
IUPAC Name: 2-(diethylamino)-N,N-diethylacetamide[1]
-
Synonyms: Lidocaine Impurity 50[1]
-
CAS Number: 27794-54-3[1]
-
Molecular Formula: C₁₀H₂₂N₂O[1]
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 186.29 g/mol | [1] |
| XLogP3 | 1.3 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 6 | [1] |
| Exact Mass | 186.173213330 Da | [1] |
| Topological Polar Surface Area | 23.6 Ų | [1] |
Proposed Synthesis Pathway
A practical synthesis for N,N-Diethyl-2-(diethylamino)acetamide can be logically derived from the well-established synthesis of Lidocaine[2][3][4]. The core transformation involves a bimolecular nucleophilic substitution (Sₙ2) reaction. The proposed pathway utilizes the commercially available starting material, 2-chloro-N,N-diethylacetamide, and reacts it with diethylamine.
The nitrogen atom of diethylamine acts as the nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom. This displaces the chloride leaving group to form the target molecule.
Caption: Proposed Sₙ2 synthesis workflow for N,N-Diethyl-2-(diethylamino)acetamide.
Experimental Protocol (Proposed)
-
Reaction Setup: To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-N,N-diethylacetamide (1.0 eq).
-
Reagent Addition: Add a suitable solvent such as toluene, followed by an excess of diethylamine (e.g., 2.5-3.0 eq). The use of excess diethylamine serves both as the nucleophile and as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
-
Reaction Conditions: Heat the mixture to reflux (approximately 110°C for toluene) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After cooling to room temperature, the reaction mixture is typically washed with water to remove the diethylamine hydrochloride salt. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure N,N-Diethyl-2-(diethylamino)acetamide.
Predictive Spectroscopic Characterization
In the absence of publicly available experimental spectra for N,N-Diethyl-2-(diethylamino)acetamide, a predictive analysis based on its structure and data from analogous compounds is presented. This serves as a robust guide for its identification.
Caption: Logical workflow for the structural elucidation of the target molecule.
¹H NMR Spectroscopy (Predicted)
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
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δ ~3.3 ppm (quartet, 4H): Methylene protons (-N-CH₂-CH₃) of the amide ethyl groups. The quartet splitting is due to coupling with the adjacent methyl protons.
-
δ ~2.6 ppm (quartet, 4H): Methylene protons (-N-CH₂-CH₃) of the amine ethyl groups. These are slightly upfield compared to the amide protons due to the differing electronic effects of the adjacent functional groups.
-
δ ~3.2 ppm (singlet, 2H): Methylene protons (-N-CH₂-C=O) situated between the amine nitrogen and the carbonyl group. This signal is expected to be a singlet as there are no adjacent protons.
-
δ ~1.15 ppm (triplet, 6H): Methyl protons (-N-CH₂-CH₃) of the amide ethyl groups. The triplet splitting arises from coupling to the adjacent methylene protons.
-
δ ~1.05 ppm (triplet, 6H): Methyl protons (-N-CH₂-CH₃) of the amine ethyl groups, appearing as a triplet for the same reason.
¹³C NMR Spectroscopy (Predicted)
(Solvent: CDCl₃)
-
δ ~170 ppm: Carbonyl carbon (C=O) of the tertiary amide. This is the most downfield signal.
-
δ ~55 ppm: Methylene carbon (-N-CH₂-C=O) alpha to both the amine and the carbonyl group.
-
δ ~48 ppm: Methylene carbons (-N-CH₂-CH₃) of the amine ethyl groups.
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δ ~42 ppm: Methylene carbons (-N-CH₂-CH₃) of the amide ethyl groups.
-
δ ~14 ppm: Methyl carbons (-N-CH₂-CH₃) of the amide ethyl groups.
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δ ~12 ppm: Methyl carbons (-N-CH₂-CH₃) of the amine ethyl groups.
IR Spectroscopy (Predicted)
-
~2970-2800 cm⁻¹: Strong C-H stretching vibrations from the numerous methyl and methylene groups.
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~1645 cm⁻¹: A strong, characteristic C=O stretching absorption for the tertiary amide functional group. The lack of N-H bonds means no amide N-H bands will be present.
-
~1200-1100 cm⁻¹: C-N stretching vibrations.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): m/z = 186.
-
Major Fragmentation Pathways: Alpha-cleavage is expected to be a dominant fragmentation pathway. The most stable carbocation would be formed by cleavage adjacent to the amine nitrogen, leading to a prominent peak at m/z 86 ([CH₂N(CH₂CH₃)₂]⁺). Another likely fragmentation would be the loss of a diethylamino group, resulting in a fragment at m/z 114.
Significance in Pharmaceutical Analysis
The primary importance of N,N-Diethyl-2-(diethylamino)acetamide lies in its classification as "Lidocaine Impurity 50"[1]. Regulatory bodies such as the FDA and EMA require stringent control of impurities in drug substances. The presence of impurities, even in small amounts, can potentially affect the drug's safety and efficacy.
A patent for preparing lidocaine degradation impurities describes using N,N-Diethyl-2-(diethylamino)acetamide as a starting material to synthesize another impurity[5]. This indicates that it is a known and accessible compound within the context of pharmaceutical manufacturing and analysis. Therefore, having a well-defined analytical profile, including its synthesis and spectral characteristics, is essential for:
-
Reference Standard: A well-characterized sample of this impurity is necessary for use as a reference standard in analytical method development and validation.
-
Quality Control: Routine quality control of Lidocaine batches requires analytical methods capable of detecting and quantifying this and other impurities to ensure they remain below specified limits[6][7].
-
Forced Degradation Studies: Understanding the formation pathways of impurities under stress conditions (e.g., heat, light, oxidation) is a key part of drug development.
Conclusion
N,N-Diethyl-2-(diethylamino)acetamide is a molecule of significant interest to the pharmaceutical sciences due to its status as a process-related impurity of Lidocaine. While direct experimental data is not widely published, its chemical properties and spectral characteristics can be reliably predicted based on fundamental chemical principles and data from analogous structures. The proposed synthesis provides a clear pathway for obtaining this compound for use as an analytical standard. This guide offers a foundational, expert-driven resource for scientists engaged in the synthesis, analysis, and quality control of Lidocaine and related compounds.
References
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- 1. 2-(Diethylamino)-N,N-diethylacetamide | C10H22N2O | CID 13352066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. scribd.com [scribd.com]
- 4. is.muni.cz [is.muni.cz]
- 5. CN112521315A - Preparation method of lidocaine degradation impurities - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. halocolumns.com [halocolumns.com]
A Deep Dive into the Spectroscopic Characterization of 2-(Diethylamino)-N,N-diethylacetamide
An In-depth Technical Guide for Researchers in Drug Discovery and Development
Authored by: A Senior Application Scientist
Introduction
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the myriad of organic molecules, N,N-disubstituted acetamides represent a significant class of compounds, often serving as key intermediates or possessing inherent biological activity. This guide provides a comprehensive technical overview of the spectroscopic characterization of a specific tertiary amine-amide, 2-(Diethylamino)-N,N-diethylacetamide (CAS No. 27794-54-3). While experimental data for this particular molecule is not widely published, this document will leverage predictive models and comparative analysis with structurally related compounds to offer a robust framework for its identification and analysis.
This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying principles and practical considerations for acquiring and interpreting spectroscopic information. We will delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing both theoretical grounding and actionable experimental protocols.
Molecular Structure and Properties
2-(Diethylamino)-N,N-diethylacetamide possesses a molecular formula of C₁₀H₂₂N₂O and a monoisotopic mass of 186.173213330 Da.[1] Its structure features a central acetamide core with two ethyl groups attached to the amide nitrogen and a diethylamino group at the alpha-carbon. This combination of a tertiary amide and a tertiary amine imparts specific chemical properties and, consequently, distinct spectroscopic signatures.
Caption: Molecular Structure of 2-(Diethylamino)-N,N-diethylacetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of the covalent framework of organic molecules.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce connectivity, chemical environment, and stereochemistry.
Theoretical Framework: Causality in Chemical Shifts and Coupling
The chemical shift (δ) of a nucleus is dictated by its local electronic environment. Electron-withdrawing groups, such as the carbonyl group (C=O) and the nitrogen atoms in our target molecule, deshield adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield nuclei, shifting their signals to lower chemical shifts (upfield).
In ¹H NMR, spin-spin coupling (J) between adjacent, non-equivalent protons provides information about the number of neighboring protons, manifesting as signal splitting (e.g., singlets, doublets, triplets). The magnitude of the coupling constant can also provide conformational information.
For N,N-disubstituted amides, rotation around the C-N amide bond is often restricted at room temperature, leading to magnetic non-equivalence of the N-alkyl groups. This can result in separate signals for protons and carbons that would otherwise be considered chemically equivalent.
Experimental Protocol: A Self-Validating System
A robust NMR analysis begins with meticulous sample preparation.
-
Sample Preparation:
-
Dissolve 5-10 mg of 2-(Diethylamino)-N,N-diethylacetamide in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[3]
-
Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[4]
-
-
Instrumental Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds to allow for full relaxation of the nuclei between scans.
-
Number of Scans: 8-16 scans for a concentrated sample.
-
-
Instrumental Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 scans, as ¹³C has a low natural abundance.
-
Predicted Spectroscopic Data and Interpretation
Based on the structure and known chemical shift ranges for similar functional groups, the predicted ¹H NMR spectrum of 2-(Diethylamino)-N,N-diethylacetamide in CDCl₃ would exhibit the following signals:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₂- (amide) | 3.2 - 3.5 | Quartet | 4H |
| -CH₃ (amide) | 1.0 - 1.3 | Triplet | 6H |
| -CH₂- (amine) | 2.5 - 2.8 | Quartet | 4H |
| -CH₃ (amine) | 0.9 - 1.2 | Triplet | 6H |
| -CH₂- (backbone) | ~2.9 | Singlet | 2H |
-
Interpretation: The two sets of ethyl groups (on the amide and amine nitrogens) are expected to show distinct quartet-triplet patterns. The methylene protons of the amide ethyl groups are deshielded by the adjacent carbonyl group and will appear further downfield than the methylene protons of the amine ethyl groups. The methylene protons on the acetamide backbone are adjacent to both a carbonyl group and a tertiary amine, leading to a predicted singlet in the downfield region. Due to restricted rotation around the amide C-N bond, the two ethyl groups on the amide nitrogen may be non-equivalent, potentially leading to more complex splitting patterns or broadened signals.
The predicted ¹³C NMR spectrum will show distinct signals for each carbon environment:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (amide) | 170 - 175 |
| -CH₂- (amide) | 40 - 45 |
| -CH₃ (amide) | 12 - 16 |
| -CH₂- (amine) | 45 - 50 |
| -CH₃ (amine) | 10 - 15 |
| -CH₂- (backbone) | 55 - 60 |
-
Interpretation: The carbonyl carbon will be the most downfield signal. The methylene carbons attached to the nitrogen atoms will be in the 40-60 ppm range, with the backbone methylene likely being the most downfield in this group due to the influence of both the carbonyl and the amine. The methyl carbons will appear in the upfield region. Similar to the ¹H NMR, the non-equivalence of the amide ethyl groups could result in two separate signals for the methylene carbons and two for the methyl carbons of these groups.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]
Theoretical Framework: The Vibrational Fingerprint
Specific bonds and functional groups absorb IR radiation at characteristic frequencies. The key absorptions we expect for 2-(Diethylamino)-N,N-diethylacetamide are:
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C=O Stretch (Amide): A strong, sharp absorption band typically in the range of 1630-1680 cm⁻¹. This is one of the most prominent features in the IR spectrum of an amide.
-
C-N Stretch: These absorptions are typically found in the 1000-1350 cm⁻¹ region. For tertiary amines and amides, these bands can be complex.
-
C-H Stretch (Aliphatic): Strong absorptions in the 2850-3000 cm⁻¹ range are characteristic of C-H bonds in alkyl groups.
-
C-H Bend (Aliphatic): Absorptions in the 1350-1480 cm⁻¹ region correspond to the bending vibrations of C-H bonds in CH₂ and CH₃ groups.
Experimental Protocol: Simplicity and Reliability
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for liquid samples.
-
Sample Preparation: No specific preparation is needed for a liquid sample.
-
Instrumental Parameters (FT-IR with ATR):
-
Background Scan: A background spectrum of the clean ATR crystal is recorded to subtract atmospheric and instrumental interferences.
-
Sample Analysis: A small drop of 2-(Diethylamino)-N,N-diethylacetamide is placed on the ATR crystal.
-
Number of Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
Predicted Spectral Data and Interpretation
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H Stretch (Alkyl) | 2850 - 2980 | Strong |
| C=O Stretch (Amide) | 1640 - 1670 | Strong, Sharp |
| C-H Bend (Alkyl) | 1360 - 1470 | Medium |
| C-N Stretch | 1100 - 1250 | Medium-Strong |
-
Interpretation: The most diagnostic peak in the IR spectrum will be the strong carbonyl stretch, confirming the presence of the amide functional group. The presence of strong C-H stretching and bending vibrations will confirm the aliphatic nature of the molecule. The C-N stretching region will likely contain multiple bands corresponding to the different C-N bonds in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.
Theoretical Framework: Ionization and Fragmentation
In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a molecular ion (M⁺˙).[6] This molecular ion is often unstable and undergoes fragmentation into smaller, charged fragments and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.
For molecules containing nitrogen, the "Nitrogen Rule" is a useful guideline. A molecule with an even number of nitrogen atoms will have an even nominal molecular weight. Our target molecule, with two nitrogen atoms, has a predicted molecular weight of 186.29 g/mol .[1]
Common fragmentation pathways for amides and amines include:
-
α-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, leading to the formation of a stable iminium ion.[7]
-
McLafferty Rearrangement: This is a possibility for amides with a sufficiently long alkyl chain on the acyl side.
-
Cleavage of the Amide Bond: The C-N amide bond can cleave, leading to the formation of an acylium ion.
Experimental Protocol: From Sample to Spectrum
-
Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, more commonly, as the eluent from a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a standard method for volatile, thermally stable compounds.[8] An electron energy of 70 eV is typically used.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their m/z ratio.
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
Predicted Mass Spectrum and Fragmentation
-
Molecular Ion (M⁺˙): A peak at m/z = 186 corresponding to the molecular ion is expected. Its intensity may be low due to the presence of two nitrogen atoms which can promote fragmentation.
-
Key Fragment Ions: A prominent fragmentation pathway is the α-cleavage adjacent to the amine nitrogen. This would involve the loss of an ethyl radical (•CH₂CH₃, mass = 29) to form a stable iminium ion at m/z = 157. Another significant fragmentation is the cleavage of the C-C bond between the carbonyl carbon and the α-carbon, which can lead to a fragment at m/z = 86.
Caption: Predicted major fragmentation pathway for 2-(Diethylamino)-N,N-diethylacetamide in EI-MS.
| m/z | Proposed Fragment | Notes |
| 186 | [C₁₀H₂₂N₂O]⁺˙ | Molecular Ion |
| 157 | [C₈H₁₇N₂O]⁺ | Loss of an ethyl radical from the diethylamino group (α-cleavage) |
| 102 | [C₅H₁₂NO]⁺ | Cleavage of the bond between the α-carbon and the diethylamino group |
| 86 | [C₄H₁₀N]⁺ | Fragment corresponding to the diethylamino group |
| 72 | [C₄H₁₀N]⁺ | Iminium ion from cleavage of the amide group |
Conclusion
The comprehensive spectroscopic analysis of 2-(Diethylamino)-N,N-diethylacetamide, while based on predictive data, provides a solid foundation for its unambiguous identification and characterization. The combination of ¹H and ¹³C NMR spectroscopy reveals the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the tertiary amide, and mass spectrometry provides the molecular weight and insights into the molecule's stability and fragmentation patterns.
The protocols and interpretative guidance provided herein are designed to be a practical resource for scientists engaged in the synthesis and analysis of novel compounds. By understanding the principles behind these spectroscopic techniques and applying rigorous experimental procedures, researchers can confidently elucidate the structures of complex molecules, a critical step in the journey of drug discovery and development.
References
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PubChem. 2-(Diethylamino)-N,N-diethylacetamide. National Center for Biotechnology Information. [Link]
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Chemistry LibreTexts. Organic chemistry. [Link]
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University of Liverpool. NMR Sample Preparation. [Link]
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The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of product amides. [Link]
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Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). [Link]
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Shimadzu. Ionization Modes: EI. [Link]
-
Wikipedia. Electron ionization. [Link]
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JoVE. Video: Mass Spectrometry of Amines. [Link]
-
Research and Reviews: Journal of Chemistry. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]
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- 3. Sample Preparation | Department of Chemistry | University of Liverpool [liverpool.ac.uk]
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- 8. Electron ionization - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Solubility of 2-(Diethylamino)-N,N-diethylacetamide
This guide provides an in-depth exploration of the solubility characteristics of 2-(Diethylamino)-N,N-diethylacetamide, a compound of interest for researchers, scientists, and professionals in drug development. Given the limited direct experimental data on this specific molecule, this document synthesizes information from structurally analogous compounds, theoretical principles, and established experimental methodologies to offer a robust predictive analysis and a framework for empirical validation.
Executive Summary
2-(Diethylamino)-N,N-diethylacetamide, also known as N,N,N',N'-tetraethylglycinamide, is a tertiary amine and a disubstituted amide. Its molecular structure, featuring a polar amide group, a basic tertiary amine, and significant alkyl substitution, suggests a nuanced solubility profile. This guide predicts broad miscibility with a range of organic solvents and significant, pH-dependent aqueous solubility. The following sections will delve into the theoretical underpinnings of this prediction, provide a comparative analysis with related compounds, and outline detailed protocols for experimental verification.
Molecular Structure and its Influence on Solubility
The solubility of a compound is fundamentally dictated by its intermolecular interactions with the solvent. The structure of 2-(Diethylamino)-N,N-diethylacetamide presents several key features that govern these interactions.
-
Amide Group: The tertiary amide group possesses a significant dipole moment, making it a hydrogen bond acceptor. This feature promotes interaction with polar solvents.
-
Tertiary Amine: The diethylamino group is a tertiary amine, which can also act as a hydrogen bond acceptor. Crucially, this group imparts basicity to the molecule, allowing for protonation in acidic aqueous solutions to form a highly polar and water-soluble cation.[1]
-
Ethyl Groups: The four ethyl groups contribute to the molecule's lipophilicity or nonpolar character. This alkyl shielding can influence the accessibility of the polar functional groups and enhances solubility in nonpolar organic solvents.
Based on these structural components, a "like dissolves like" principle can be applied to predict solubility. The presence of both polar and nonpolar regions suggests that 2-(Diethylamino)-N,N-diethylacetamide will exhibit solubility in a wide array of solvents, spanning from polar to nonpolar.
Predicted Solubility Profile
Aqueous Solubility
The aqueous solubility of 2-(Diethylamino)-N,N-diethylacetamide is expected to be highly dependent on pH.
-
Neutral and Alkaline pH: In neutral or alkaline conditions, the tertiary amine remains unprotonated. The molecule as a whole will have moderate polarity. While the amide and amine groups can engage in hydrogen bonding with water, the surrounding ethyl groups will limit extensive hydration. Therefore, moderate to limited solubility is anticipated.
-
Acidic pH: In acidic solutions, the tertiary amine will be protonated, forming a salt. This ionic species will be significantly more polar and is expected to be freely soluble in water.[1]
Solubility in Organic Solvents
Based on data for analogous compounds like N,N-Diethylacetamide and N,N-Dimethylacetamide, which are reported to be miscible with most organic solvents, a similar broad solubility is predicted for 2-(Diethylamino)-N,N-diethylacetamide.[2][3]
Table 1: Predicted Solubility of 2-(Diethylamino)-N,N-diethylacetamide in Various Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water (acidic) | High | Protonation of the tertiary amine leads to the formation of a highly soluble salt.[1] |
| Water (neutral/basic) | Moderate to Limited | Hydrogen bonding is possible, but alkyl groups hinder extensive solvation. | |
| Alcohols (Methanol, Ethanol) | High | Capable of hydrogen bonding with the amide and amine groups. | |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | High | Dipole-dipole interactions with the amide group are favorable. Structurally similar amides show high solubility in these solvents.[2] |
| Nonpolar | Chloroform, Dichloromethane | High | The alkyl groups contribute to favorable van der Waals interactions. ChemicalBook reports slight solubility in Chloroform. |
| Toluene, Hexane | Moderate to High | The significant nonpolar character from the ethyl groups should allow for good solubility. |
Experimental Determination of Solubility
To empirically validate the predicted solubility profile, a systematic experimental approach is necessary. The following protocols describe standard methods for qualitative and quantitative solubility determination.
Qualitative Solubility Assessment
This initial screening provides a rapid determination of solubility in a range of solvents.
Protocol 1: Qualitative Solubility Test
-
Add approximately 10 mg of 2-(Diethylamino)-N,N-diethylacetamide to a small test tube.
-
Add 1 mL of the desired solvent in 0.25 mL increments.
-
After each addition, vortex the mixture for 30 seconds.
-
Visually inspect the solution for the presence of undissolved solute.
-
Classify the solubility as:
-
Soluble: No visible solid particles.
-
Slightly Soluble: A significant portion of the solid dissolves.
-
Insoluble: Little to no solid dissolves.
-
Quantitative Solubility Determination (Shake-Flask Method)
This method provides a precise measurement of solubility at a given temperature.
Protocol 2: Shake-Flask Method for Quantitative Solubility
-
Prepare a saturated solution by adding an excess of 2-(Diethylamino)-N,N-diethylacetamide to the chosen solvent in a sealed vial.
-
Agitate the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached. A shaker bath is ideal for this purpose.
-
Allow the solution to stand undisturbed at the same temperature for at least 24 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to avoid temperature-induced precipitation.
-
Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.
-
Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of an appropriate analytical method (e.g., HPLC-UV, GC-FID).
-
Quantify the concentration of the analyte in the diluted sample against a calibration curve.
-
Calculate the original solubility in units such as mg/mL or mol/L.
Conclusion
While direct, published solubility data for 2-(Diethylamino)-N,N-diethylacetamide is sparse, a comprehensive analysis of its molecular structure and comparison with closely related analogs allows for a well-reasoned prediction of its solubility characteristics. It is anticipated to be a versatile compound with broad solubility in organic solvents and pH-dependent solubility in aqueous media. The experimental protocols provided in this guide offer a clear path for the empirical validation of these predictions, enabling researchers to confidently utilize this compound in a variety of solvent systems.
References
-
American Chemical Society. (2023). N,N−Dimethylacetamide. Retrieved from [Link]
-
TUODA INDUSTRY LIMITED. (n.d.). N,N-Diethylacetamide. Retrieved from [Link]
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An In-depth Technical Guide to the Potential Biological Activity of Substituted N,N-diethylacetamides
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships of substituted N,N-diethylacetamides. This class of compounds has emerged as a versatile scaffold exhibiting a range of biological activities, including anticonvulsant, antimicrobial, and herbicidal properties. This document is intended to serve as a practical resource, offering not only a review of the existing literature but also detailed experimental protocols to facilitate further research and development in this promising area of medicinal and agricultural chemistry.
Introduction: The N,N-diethylacetamide Scaffold - A Privileged Structure in Bioactive Compound Design
The N,N-diethylacetamide core is a simple yet versatile chemical moiety that has found application in various fields, from its use as a solvent in pharmaceutical formulations to its role as the active ingredient in the widely used insect repellent, DEET.[1][2] The presence of the tertiary amide provides a stable backbone that is amenable to a wide range of chemical modifications. By introducing various substituents at the alpha-carbon to the carbonyl group, a diverse library of compounds can be generated, each with the potential for unique biological activities. This guide will delve into the synthesis of these derivatives and explore their potential as anticonvulsants, antimicrobials, and herbicides, providing the foundational knowledge and practical methodologies for their investigation.
Synthesis of Substituted N,N-diethylacetamides: A General Workflow
The synthesis of substituted N,N-diethylacetamides typically follows a two-step process, beginning with the formation of an activated intermediate, 2-chloro-N,N-diethylacetamide, followed by a nucleophilic substitution reaction to introduce the desired functionality.[3][4]
Synthesis of 2-Chloro-N,N-diethylacetamide (Intermediate)
The foundational intermediate, 2-chloro-N,N-diethylacetamide, is synthesized by the reaction of diethylamine with chloroacetyl chloride.[3][5] This reaction is typically carried out in an inert solvent at room temperature.
Protocol 1: Synthesis of 2-Chloro-N,N-diethylacetamide
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Reagent Addition: Dissolve diethylamine (1.0 equivalent) in an appropriate solvent such as diethyl ether or dichloromethane.
-
Acylation: Cool the solution in an ice bath and add chloroacetyl chloride (1.05 equivalents) dropwise via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution to remove any unreacted acid chloride and HCl byproduct.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N,N-diethylacetamide. The product can be further purified by vacuum distillation or column chromatography.[3]
Synthesis of Substituted N,N-diethylacetamides via Nucleophilic Substitution
The chlorine atom in 2-chloro-N,N-diethylacetamide is a good leaving group, making it susceptible to nucleophilic attack by a variety of nucleophiles, including amines, thiols, and alkoxides.[6] This allows for the introduction of a wide range of substituents at the 2-position.
Protocol 2: General Procedure for Nucleophilic Substitution
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-N,N-diethylacetamide (1.0 equivalent) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Nucleophile Addition: Add the desired nucleophile (1.1 equivalents) and a base (e.g., potassium carbonate or triethylamine, 1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and stir for several hours until the reaction is complete, as monitored by TLC.
-
Work-up: After cooling to room temperature, filter off any inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired substituted N,N-diethylacetamide.[6]
Figure 1: General synthetic workflow for substituted N,N-diethylacetamides.
Anticonvulsant Activity
A number of N,N-diethylacetamide derivatives have been investigated for their potential as anticonvulsant agents. The α-substituted amide moiety is considered a key pharmacophore for this activity.[7]
Structure-Activity Relationships (SAR)
Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have revealed that the nature and position of substituents on the anilide moiety significantly influence anticonvulsant activity.[8]
-
Electron-withdrawing groups: The presence of a trifluoromethyl group at the 3-position of the anilide ring generally leads to higher anticonvulsant protection in the Maximal Electroshock (MES) test compared to a chloro substituent at the same position.[8] The incorporation of fluorine or a trifluoromethyl group is often associated with increased metabolic stability.[8]
-
Lipophilicity: The lipophilicity of the molecule, influenced by the amine fragment, can affect the onset and duration of anticonvulsant action.[8]
Mechanism of Action
The precise mechanism of action for anticonvulsant N,N-diethylacetamides is not fully elucidated, but it is believed to involve the modulation of voltage-gated ion channels in the central nervous system.[9] Many established antiepileptic drugs act by blocking sodium or calcium channels, which inhibits excessive neuronal firing.[10][11] It is hypothesized that N,N-diethylacetamide derivatives may also interact with these channels, thereby stabilizing neuronal membranes and preventing seizure propagation.
Figure 2: Postulated mechanism of anticonvulsant activity.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.[12][13]
Protocol 3: Maximal Electroshock (MES) Test in Mice
-
Animal Preparation: Use male Swiss mice weighing 20-25 g. Acclimatize the animals for at least one week before the experiment.
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. Include a vehicle control group.
-
Time Course: Conduct the test at different time points after compound administration (e.g., 30 min, 1h, 2h, 4h) to determine the time of peak effect.
-
Electroshock Induction: Apply a short electrical stimulus (e.g., 50 mA, 0.2 s) through corneal or ear clip electrodes using a constant current stimulator.
-
Endpoint: The endpoint of the test is the abolition of the hind limb tonic extensor component of the seizure.
-
Data Analysis: Determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic extensor seizure.
Table 1: Representative Anticonvulsant Activity Data
| Compound ID | R-Group (at 3-position of anilide) | MES Test (Dose, mg/kg) | Protection (%) | Reference |
| 1 | -Cl | 100 | 0 | [8] |
| 2 | -CF3 | 100 | 50 | [8] |
| 3 | -CF3 | 300 | 100 | [8] |
Antimicrobial Activity
Certain substituted N,N-diethylacetamides have demonstrated potential as antimicrobial agents against a range of bacteria and fungi.[3]
Structure-Activity Relationships (SAR)
The antimicrobial activity of N,N-diethylacetamide derivatives is influenced by the nature of the substituent at the 2-position.
-
Aromatic and Heterocyclic Moieties: The introduction of various aromatic and heterocyclic rings can lead to compounds with significant antimicrobial activity.[14]
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate the bacterial cell membrane.[15]
Mechanism of Action
The exact mechanism of antimicrobial action for this class of compounds is still under investigation. However, it is likely that they disrupt the bacterial cell membrane or interfere with essential cellular processes. Some studies on related amide-containing compounds suggest that they may inhibit specific enzymes involved in bacterial metabolism.[16]
Experimental Protocol: Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key parameter for evaluating the efficacy of a new compound.
Protocol 4: Broth Microdilution Method for MIC Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[17]
Figure 3: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Table 2: Representative Antimicrobial Activity Data
| Compound ID | Substituent at 2-position | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| 4 | 2-(benzylidene)hydrazinyl | >1000 | >1000 | [18] |
| 5 | 2-(3-methylbenzylidene)hydrazinyl | 500 | 1000 | [18] |
| 6 | 2-(2-nitrobenzylidene)hydrazinyl | 125 | 500 | [18] |
Herbicidal Activity
Chloroacetamide herbicides are a major class of herbicides used for the control of annual grasses and some broadleaf weeds.[19] N,N-diethylacetamide derivatives, particularly those with a chloro group at the 2-position, are expected to exhibit similar herbicidal properties.
Structure-Activity Relationships (SAR)
The herbicidal activity of chloroacetamides is influenced by the substituents on the nitrogen atom and the acyl chain.
-
N-substituents: The nature of the groups attached to the nitrogen atom affects the uptake, translocation, and metabolism of the herbicide in the plant.
-
Acyl chain: The chloroacetyl group is essential for the herbicidal activity of this class of compounds.[17]
Mechanism of Action
Chloroacetamide herbicides are known to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants.[19][20] VLCFAs are essential components of cell membranes, cuticular waxes, and suberin. By inhibiting their synthesis, chloroacetamides disrupt cell division and plant growth, ultimately leading to the death of susceptible weeds.[21]
Experimental Protocol: Pre-emergence Herbicidal Assay
This assay evaluates the herbicidal effect of a compound when applied to the soil before the emergence of weed seedlings.[22]
Protocol 5: Pre-emergence Herbicidal Assay
-
Pot Preparation: Fill pots with a standard soil mix.
-
Seed Sowing: Sow seeds of target weed species (e.g., barnyardgrass, green foxtail) and a crop species (e.g., corn, soybean) at a uniform depth.
-
Compound Application: Prepare solutions of the test compounds at various concentrations. Apply the solutions evenly to the soil surface using a laboratory sprayer. Include a vehicle control and a positive control (a commercial herbicide).
-
Growth Conditions: Place the pots in a greenhouse with controlled temperature, humidity, and light conditions.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal injury (e.g., stunting, chlorosis, necrosis) on a scale of 0 (no injury) to 100 (complete kill).
-
Data Analysis: Calculate the GR50 value, which is the concentration of the compound that causes a 50% reduction in plant growth (e.g., fresh weight) compared to the untreated control.
Table 3: Representative Herbicidal Activity Data
| Compound ID | Target Weed | Application Rate (kg a.i./ha) | Growth Inhibition (%) | Reference |
| 7 | Barnyardgrass | 0.25 | >90 | [7] |
| 8 | Large Crabgrass | 0.25 | >90 | [7] |
| 9 | Slender Amaranth | 0.25 | >90 | [7] |
Cytotoxicity and Safety Evaluation
A crucial aspect of developing any new bioactive compound is the assessment of its potential toxicity to non-target organisms, particularly mammalian cells.
Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates.[23][24]
Protocol 6: MTT Cytotoxicity Assay
-
Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[25]
Table 4: Representative Cytotoxicity Data
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 10 | PC3 (Prostate Carcinoma) | 52 | [26] |
| 11 | MCF-7 (Breast Carcinoma) | 100 | [26] |
Conclusion and Future Directions
Substituted N,N-diethylacetamides represent a promising and versatile scaffold for the discovery of novel bioactive compounds. The straightforward and modular synthesis allows for the creation of diverse chemical libraries for screening against a wide range of biological targets. The demonstrated anticonvulsant, antimicrobial, and herbicidal activities highlight the potential of this compound class in both medicine and agriculture.
Future research in this area should focus on:
-
Expansion of Chemical Diversity: The synthesis and evaluation of a broader range of derivatives with diverse physicochemical properties.
-
Mechanism of Action Studies: Detailed investigations to identify the specific molecular targets and pathways responsible for the observed biological activities.
-
In Vivo Efficacy and Safety: Progression of the most promising lead compounds into in vivo models to assess their efficacy and safety profiles.
-
Optimization of Lead Compounds: The use of medicinal chemistry strategies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.
By leveraging the information and protocols outlined in this guide, researchers can effectively explore the potential of substituted N,N-diethylacetamides and contribute to the development of new therapeutic and crop protection agents.
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El-Gohary, N. S., & Shaaban, M. I. Antimicrobial and Adjuvant Potencies of Di-n-alkyl Substituted Diazalariat Ethers. National Institutes of Health. (2023). [Link]
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Dimmock, J. R., et al. Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one. National Institutes of Health. (2023). [Link]
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Lamberth, C. What makes a molecule a pre- or a post-herbicide – how valuable are physicochemical parameters for their design?. Pest management science 77.11 (2021): 4863-4873. [Link]
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Obniska, J., et al. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Molecules 18.9 (2013): 10784-10803. [Link]
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ResearchGate. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. [Link]
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Sikorska, E., et al. Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. European journal of medicinal chemistry 208 (2020): 112814. [Link]
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Amato, G., et al. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules 15.3 (2010): 2028-2043. [Link]
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International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). [Link]
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El-Sayed, M. A., et al. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC medicinal chemistry 15.6 (2024): 1344-1376. [Link]
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ResearchGate. Efficacy of Pre and Post Emergence Herbicides Alone and in Combination for Effective Weeds Control without Effecting Growth and Development of Maize (Zea mays L.). [Link]
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MDPI. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2022). [Link]
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Yao, R. S., et al. Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Journal of the Chinese Chemical Society 55.4 (2008): 894-898. [Link]
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ResearchGate. Chloroacetamide Herbicides. [Link]
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ACS Publications. Herbicidal Activity of Beflubutamid Analogues as PDS Inhibitors and SAR Analysis and Degradation Dynamics in Wheat. Journal of Agricultural and Food Chemistry. (2023). [Link]
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Weed Science Society of America. Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). [Link]
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Analyzeseeds. Herbicide Bioassay Study Guide. [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
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MDPI. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2021). [Link]
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Longdom. Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. [Link]
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Weed Science. Herbicide. [Link]
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Science.gov. lines ic50 values: Topics by Science.gov. [Link]
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Medscape. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. (2024). [Link]
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ResearchGate. Structure-Activity Comparison of the Cytotoxic Properties of Diethyl Maleate and Related Molecules: Identification of Diethyl Acetylenedicarboxylate as a Thiol Cross-Linking Agent. [Link]
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National Institutes of Health. Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). [Link]
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National Institutes of Health. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2022). [Link]
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MDPI. Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (2023). [Link]
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PubMed. Synthesis, structure-activity, and structure-stability relationships of 2-substituted-N-(4-oxo-3-oxetanyl) N-acylethanolamine acid amidase (NAAA) inhibitors. [Link]
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ResearchGate. Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]
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Royal Society of Chemistry. Synthesis, biological and computational studies of flavonoid acetamide derivatives. (2022). [Link]
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Taylor & Francis. Synthesis of N-Substituted Dichlormaleinimides and Their Testing as Potential Non-Metallic Oxidation Catalysts. [Link]
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ResearchGate. Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. [Link]
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Kaplancikli, Z. A., et al. Synthesis and analgesic activity of some acetamide derivatives. Journal of enzyme inhibition and medicinal chemistry 27.2 (2012): 275-280. [Link]
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Methodological & Application
Application Note: Validated HPLC-UV Method for the Quantification of 2-(Diethylamino)-N,N-diethylacetamide in Pharmaceutical Preparations
Abstract
This application note presents a detailed, robust, and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of 2-(Diethylamino)-N,N-diethylacetamide. The method is developed for accuracy, precision, and specificity, making it suitable for routine quality control and stability testing of pharmaceutical formulations containing this active pharmaceutical ingredient (API). The validation of this method is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for regulatory submissions.[1]
Introduction
2-(Diethylamino)-N,N-diethylacetamide (DEAEtA), with a molecular formula of C10H22N2O and a molecular weight of 186.29 g/mol , is an emerging pharmaceutical compound with potential applications in various therapeutic areas.[2] As with any pharmaceutical component, a reliable and validated analytical method is crucial for ensuring product quality, safety, and efficacy throughout the drug development lifecycle. This involves the meticulous quantification of the API in both bulk drug substances and finished pharmaceutical products.
The chemical structure of DEAEtA, a tertiary amine, presents specific analytical challenges, including potential peak tailing and the need for a highly selective separation from potential impurities and degradation products. This application note addresses these challenges by providing a comprehensive, step-by-step protocol for a reversed-phase HPLC method with UV detection. The causality behind the selection of chromatographic conditions and validation parameters is explained to provide a deeper understanding of the method's development and its self-validating nature.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method. Key properties of a closely related compound, N,N-Diethylacetamide, and computed properties of 2-(Diethylamino)-N,N-diethylacetamide are summarized below:
| Property | Value for N,N-Diethylacetamide | Computed Value for 2-(Diethylamino)-N,N-diethylacetamide | Source |
| Molecular Formula | C6H13NO | C10H22N2O | [2][3] |
| Molecular Weight | 115.17 g/mol | 186.29 g/mol | [2][3] |
| Boiling Point | 182-186 °C | Not available | [3] |
| Density | 0.925 g/cm³ at 25°C | Not available | [3] |
| Solubility | Miscible with water and most organic solvents | Expected to be soluble in polar organic solvents | [3] |
| UV Maximum Absorption (in water) | ~200 nm | Expected to have low UV absorbance due to the lack of a significant chromophore | [4] |
The low UV absorbance of the related N,N-Diethylacetamide suggests that detection at lower wavelengths (e.g., 200-210 nm) will be necessary to achieve adequate sensitivity for DEAEtA. The miscibility with water and organic solvents indicates that reversed-phase HPLC is a suitable separation technique.
Recommended Analytical Method: HPLC-UV
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed for the quantification of 2-(Diethylamino)-N,N-diethylacetamide. This technique offers a balance of specificity, sensitivity, and cost-effectiveness for routine quality control applications.
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds like tertiary amines. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 7.0) (50:50, v/v) | The use of a neutral pH buffer helps to minimize peak tailing associated with tertiary amines. The acetonitrile content can be adjusted to optimize retention time. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 205 nm | Selected to maximize sensitivity for compounds with low UV absorbance. |
| Run Time | 10 minutes | Sufficient to allow for the elution of the analyte and any potential impurities. |
Method Validation Protocol
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[5] The validation of the proposed HPLC method for 2-(Diethylamino)-N,N-diethylacetamide will be performed according to the ICH Q2(R1) guideline and will encompass the following parameters.[1]
Caption: Workflow for the validation of the analytical method.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5]
Protocol:
-
Blank Analysis: Analyze the mobile phase and a placebo (formulation matrix without the API) to ensure no interfering peaks at the retention time of 2-(Diethylamino)-N,N-diethylacetamide.
-
Forced Degradation Study: Subject a solution of the API to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products. Analyze the stressed samples to demonstrate that the analyte peak is well-resolved from any degradation product peaks.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[1]
Protocol:
-
Prepare a stock solution of 2-(Diethylamino)-N,N-diethylacetamide reference standard.
-
From the stock solution, prepare a series of at least five calibration standards ranging from 50% to 150% of the expected sample concentration.
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1]
Protocol:
-
Prepare a placebo formulation.
-
Spike the placebo with known concentrations of 2-(Diethylamino)-N,N-diethylacetamide at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[1]
Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both days.
-
Acceptance Criteria:
-
RSD for repeatability should be ≤ 2.0%.
-
RSD for intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The detection limit is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The quantitation limit is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]
Protocol (based on the signal-to-noise ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be achieved by injecting a series of diluted solutions of known concentrations.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6]
Protocol:
-
Introduce small, deliberate variations to the chromatographic conditions, one at a time. Examples of variations include:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic component)
-
Column temperature (± 2 °C)
-
pH of the buffer (± 0.2 units)
-
-
Analyze a system suitability solution under each varied condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).
Acceptance Criteria:
-
System suitability parameters should remain within the established limits for each variation.
Data Presentation and Analysis
All quantitative data from the validation studies should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |
| 50 | ... | ... |
| 75 | ... | ... |
| 100 | ... | ... |
| 125 | ... | ... |
| 150 | ... | ... |
| Regression Analysis | Value | |
| Correlation Coefficient (r²) | ≥ 0.999 | |
| Slope | ... | |
| Y-intercept | ... |
Table 2: Accuracy (Recovery) Data
| Spiked Level (%) | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) | Mean Recovery (%) |
| 80 | ... | ... | ... | ... |
| 100 | ... | ... | ... | ... |
| 120 | ... | ... | ... | ... |
Table 3: Precision Data
| Sample | Repeatability (Assay %) | Intermediate Precision (Assay %) |
| 1 | ... | ... |
| 2 | ... | ... |
| 3 | ... | ... |
| 4 | ... | ... |
| 5 | ... | ... |
| 6 | ... | ... |
| Mean | ... | ... |
| RSD (%) | ≤ 2.0 | ≤ 2.0 |
System Suitability
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[3]
Protocol:
-
Before starting the sample analysis, inject a system suitability solution (a standard solution of 2-(Diethylamino)-N,N-diethylacetamide) five times.
-
Calculate the mean and RSD of the peak area, retention time, tailing factor, and theoretical plates.
Acceptance Criteria:
-
RSD of peak area ≤ 2.0%
-
RSD of retention time ≤ 1.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates ≥ 2000
Caption: Relationship of components in system suitability testing.
Conclusion
The described HPLC-UV method for the quantification of 2-(Diethylamino)-N,N-diethylacetamide is specific, linear, accurate, precise, and robust. The comprehensive validation protocol, based on ICH guidelines, ensures that the method is suitable for its intended purpose in a regulated pharmaceutical quality control environment. This application note provides a solid foundation for researchers, scientists, and drug development professionals to implement and adapt this method for their specific needs.
References
-
PubChem. N,N-Diethylacetamide. National Center for Biotechnology Information. [Link]
-
PubChem. 2-(Diethylamino)-N,N-diethylacetamide. National Center for Biotechnology Information. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
-
United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]
-
PubChem. 2-(2-(diethylamino)-2-oxoethoxy)-N,N-diethylacetamide. National Center for Biotechnology Information. [Link]
-
SIELC Technologies. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. [Link]
-
European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 1995. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2015. [Link]
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Introduction: The Analytical Challenge of Diethylamino Compounds
In the landscape of pharmaceutical development and chemical manufacturing, diethylamino compounds and their related structures are ubiquitous. They serve as key starting materials, intermediates, or even as active pharmaceutical ingredients (APIs). However, their presence as residual impurities or degradation products necessitates robust, accurate, and reliable analytical methods for their quantification. Diethylamine (DEA), for instance, is a common reactant and a potential impurity that must be controlled.[1] Furthermore, related structures like N-Nitrosodiethylamine (NDEA), a potent mutagenic impurity, can form during manufacturing processes and pose significant health risks even at trace levels.[2]
The analysis of these compounds by gas chromatography (GC) is fraught with challenges. Their inherent basicity and high polarity lead to significant analytical hurdles, including poor peak shape (tailing), adsorption onto active sites within the GC system, and low response.[3][4] These issues can severely compromise method sensitivity, accuracy, and reproducibility. This guide, drawing from extensive field experience, provides a comprehensive framework for developing, validating, and troubleshooting GC methods tailored for the precise analysis of diethylamino and related compounds. We will delve into the causality behind critical experimental choices, from column and detector selection to sample preparation strategies, ensuring that every protocol is a self-validating system.
Core Principles & Method Development Strategy
A successful GC method for diethylamino compounds is built on a foundation of understanding and mitigating the interactions between the analyte and the chromatographic system. The primary goal is to minimize any activity that can lead to analyte loss or poor peak shape.
The Inert Flow Path: A Non-Negotiable Prerequisite
The journey of the analyte from the injector to the detector must be entirely inert. Active sites, primarily acidic silanol groups on glass or metal surfaces, readily and often irreversibly adsorb basic amines.[5]
-
Inlet Liners : Always use base-deactivated liners. This simple choice is one of the most critical factors in preventing analyte loss and peak tailing at the point of injection.[6]
-
Guard Columns : A base-deactivated guard column installed before the analytical column can protect it from non-volatile residues while maintaining an inert pathway.[5]
Column Selection: The Heart of the Separation
The choice of capillary column is pivotal. Standard, unmodified stationary phases are generally unsuitable for amine analysis.
-
Base-Deactivated Phases : The most effective columns are those specifically engineered for amine analysis. These columns feature a stationary phase (e.g., a non-polar siloxane or a wax-type phase) that has been chemically modified to mask active sites.[3][6] Manufacturers like Agilent (CP-Volamine) and Restek (Rtx-Volatile Amine, Rtx-5 Amine) offer columns with proprietary base-deactivation technologies that provide excellent peak symmetry and stability, even with challenging aqueous samples.[7][8]
-
Stationary Phase Polarity : For general-purpose analysis of volatile amines like diethylamine, a non-polar or mid-polarity phase is often suitable. For instance, a base-modified 5% diphenyl / 95% dimethyl siloxane phase offers a good balance of selectivity and stability.[9] For more polar analytes or specific separations, a wax-type column, also base-deactivated, can be employed.[10]
Detector Selection: Tailoring to the Analytical Need
-
Flame Ionization Detector (FID) : The FID is a universal detector for organic compounds and a robust workhorse for quantifying residual solvents and impurities like diethylamine when they are present at moderate to high ppm levels.[11] It is reliable and offers a wide linear range.
-
Nitrogen-Phosphorus Detector (NPD) : For trace-level analysis of nitrogen-containing compounds, the NPD offers significantly higher sensitivity and selectivity than the FID.[12] This can be advantageous when quantifying low-level impurities or in applications requiring lower detection limits.
-
Mass Spectrometry (MS) : When unequivocal identification and ultimate sensitivity are required, MS is the detector of choice. For analyzing potent impurities like N-nitrosodiethylamine (NDEA), regulatory bodies often recommend or require GC-MS methods.[2] A triple quadrupole mass spectrometer (GC-MS/MS) provides the highest degree of selectivity and sensitivity, crucial for meeting stringent regulatory limits.[13]
The Derivatization Decision
For some diethylamino compounds, particularly those with higher polarity or lower volatility, direct analysis is not feasible. Derivatization is a chemical modification process that converts polar analytes into less polar, more volatile derivatives, thereby improving their chromatographic behavior.[14][15]
-
When to Derivatize : If direct injection results in broad, tailing peaks, poor sensitivity, or thermal degradation despite an optimized inert system, derivatization should be considered.
-
Common Techniques : Silylation is a common technique where active hydrogens on the amine group are replaced with a nonpolar trimethylsilyl (TMS) group.[16][17] This increases volatility and reduces interaction with the GC system.[14]
The following diagram illustrates the decision-making workflow for method development.
Caption: GC method development workflow for diethylamino compounds.
Detailed Application Protocols
The following protocols provide detailed, step-by-step methodologies for common applications.
Protocol 1: Quantification of Residual Diethylamine (DEA) and Triethylamine (TEA) in an API by Static Headspace GC-FID
This method is ideal for determining volatile amine residues in solid drug substances, minimizing matrix effects by only introducing the vapor phase into the GC. This approach is based on established methods for volatile amines in pharmaceuticals.[1][18]
1. Rationale and System Suitability: Static headspace is chosen to avoid injecting the non-volatile API, which could contaminate the inlet and column. The use of a DB-624 column, suitable for volatile compounds as per USP <467> guidelines, provides good separation.[11][19] System suitability is established by ensuring adequate resolution between DEA and TEA and by demonstrating acceptable peak symmetry.
2. Instrumentation and Consumables:
| Parameter | Specification |
| GC System | Gas chromatograph with Static Headspace Sampler and FID |
| Column | DB-624, 30 m x 0.530 mm ID, 3.0 µm film thickness (or equivalent)[11] |
| Vials | 20 mL headspace vials with PTFE/silicone septa |
| Diluent | Dimethyl sulfoxide (DMSO) |
3. Headspace and GC Conditions:
| Parameter | Setting | Rationale |
| HS Oven Temp. | 100 °C | Ensures efficient partitioning of volatile amines into the headspace. |
| HS Loop Temp. | 110 °C | Prevents condensation of analytes. |
| HS Transfer Line Temp. | 120 °C | Prevents condensation of analytes. |
| Vial Equilibration | 20 minutes | Allows the sample to reach thermal equilibrium for reproducible results. |
| GC Inlet Temp. | 220 °C | Ensures rapid vaporization of the sample from the headspace loop.[1] |
| Carrier Gas | Helium or Nitrogen, constant pressure (e.g., 2.5 psi)[11] | Inert carrier gas to transport analytes through the column. |
| Oven Program | 40 °C (10 min), then 40 °C/min to 240 °C, hold 5 min | Initial hold separates highly volatile components; ramp elutes DEA and TEA. |
| Detector | FID at 250 °C[1] | Robust detection for organic amines. |
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve approximately 100 mg each of DEA and TEA in 100 mL of DMSO.
-
Working Standard: Dilute the stock solution with DMSO to a final concentration appropriate for the expected impurity level (e.g., 10 µg/mL).
-
Sample Preparation: Accurately weigh approximately 100 mg of the API into a 20 mL headspace vial. Add 1.0 mL of DMSO. Crimp the vial securely.
-
Spiked Sample (for Accuracy): Prepare a sample as above, but also add a known amount of the working standard solution.
5. Analysis and Calculation: Inject the headspace of the blank (DMSO), standard, sample, and spiked sample preparations. Calculate the amount of DEA and TEA in the sample by comparing the peak areas to those of the external standard.
Protocol 2: Trace-Level Analysis of N-Nitrosodiethylamine (NDEA) by GC-MS/MS
This protocol is designed for the sensitive and selective quantification of NDEA, a probable human carcinogen, in line with regulatory expectations.[13] GC with triple quadrupole MS (MS/MS) provides the necessary sensitivity and specificity to detect NDEA at parts-per-billion (ppb) levels.[2]
1. Rationale and System Suitability: Direct liquid injection is used. The high selectivity of MS/MS operating in Multiple Reaction Monitoring (MRM) mode allows for the detection of trace NDEA even in complex matrices. System suitability is demonstrated by signal-to-noise ratio (S/N) at the limit of quantitation (LOQ) and retention time stability.[20]
2. Instrumentation and Consumables:
| Parameter | Specification |
| GC-MS System | Gas chromatograph coupled to a Triple Quadrupole Mass Spectrometer |
| Column | Agilent DB-624 UI or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Injector Liner | Ultra Inert, splitless, single taper with glass wool |
| Solvent | Dichloromethane (DCM), HPLC grade |
3. GC-MS/MS Conditions:
| Parameter | Setting | Rationale |
| Inlet Temp. | 250 °C | Efficient vaporization of NDEA. |
| Injection Mode | 1 µL, Pulsed Splitless | Maximizes transfer of trace analytes to the column. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Optimal flow rate for column efficiency. |
| Oven Program | 40 °C (1 min), then 10 °C/min to 200 °C | Provides good separation from solvent and matrix components. |
| MS Source Temp. | 230 °C | Standard condition for electron ionization (EI). |
| MS Quad Temp. | 150 °C | Standard condition for mass filtering. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Creates reproducible fragmentation patterns. |
| Acquisition Mode | MRM | Highly selective and sensitive detection. |
4. MRM Transitions for NDEA:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| 102.1 | 44.1 | 10 | Quantifier |
| 102.1 | 74.1 | 5 | Qualifier |
5. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1.0 mg/mL stock solution of NDEA in a suitable solvent like methanol. Handle with extreme care in a designated fume hood due to toxicity.
-
Working Standards: Perform serial dilutions in DCM to create a calibration curve covering the desired range (e.g., 0.5 to 100 ng/mL).
-
Sample Preparation: Dissolve a known amount of the API (e.g., 100 mg) in a fixed volume of DCM (e.g., 10 mL). The sample concentration may need to be adjusted based on the API's solubility and the target LOQ.
The sample preparation workflow is visualized below.
Caption: Standard and sample preparation workflow for NDEA analysis.
Troubleshooting Common Issues
Even with a robust method, problems can arise. A logical approach is key to rapid resolution.[21][22]
| Issue | Potential Cause(s) | Recommended Action(s) |
| Peak Tailing | 1. Active sites in the inlet liner or column. 2. Column contamination/degradation. | 1. Replace with a new, base-deactivated liner.[21] 2. Trim 15-30 cm from the front of the column. If unresolved, replace the column. |
| No Peaks or Low Sensitivity | 1. Septum leak or coring. 2. Incorrect syringe placement in autosampler. 3. Adsorption in the inlet. | 1. Replace the septum. Use a septum appropriate for the inlet temperature. 2. Verify correct vial and syringe position. 3. Check/replace the inlet liner.[23] |
| Ghost Peaks | 1. Contamination from the carrier gas or sample solvent. 2. Septum bleed. | 1. Run a blank solvent injection and a "no injection" blank run to isolate the source.[24] 2. Use a high-quality, low-bleed septum. |
| Poor Reproducibility | 1. Inconsistent sample volume (manual injection). 2. Leaks in the system (inlet, column fittings). 3. Sample preparation variability. | 1. Use an autosampler for precise injections. 2. Perform a leak check. 3. Review and standardize the sample preparation procedure. |
Conclusion
The successful gas chromatographic analysis of diethylamino compounds is a science of control. It requires a systematic approach that begins with establishing a completely inert sample flow path and selecting a column specifically designed to handle basic compounds. By understanding the underlying chemical interactions and making informed choices regarding instrumentation and sample preparation, analysts can develop robust, reliable, and accurate methods. The protocols and troubleshooting guidance provided herein serve as a practical resource for scientists and drug development professionals, enabling them to overcome the inherent challenges of amine analysis and ensure the quality and safety of their materials and products.
References
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
Yin, S., et al. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. Retrieved from [Link]
-
Vidal, L., et al. (2017). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. ResearchGate. Retrieved from [Link]
-
Agilent Technologies. (2010). Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. Retrieved from [Link]
-
Chromatography Forum. (2005). Problems with low level amines by GC-FID. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Retrieved from [Link]
-
Agilent Technologies. (n.d.). CP-Wax 51 for Amines GC column. Retrieved from [Link]
-
Restek Corporation. (n.d.). GC Guard Column, Base Deactivated, 5 m, 0.25 mm ID. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]
-
Deshpande, A. R., et al. (2012). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. ResearchGate. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). General Chapter <467> Residual Solvents. Retrieved from [Link]
-
SCION Instruments. (n.d.). The Different Types of GC Detectors. Retrieved from [Link]
-
Chromatography Forum. (2010). Amine analysis. Retrieved from [Link]
-
Analytical Methods Hub. (2022). Nitrosamines Analysis in Solvents by GC-MS/MS. Retrieved from [Link]
-
Agilent Technologies. (2011). Amines and alcohols Fast analysis of amines and solvents. Retrieved from [Link]
-
U.S. Pharmacopeia. (2019). General Chapter <467> RESIDUAL SOLVENTS. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Column Troubleshooting Guide. Retrieved from [Link]
-
de Zeeuw, J. (2011). An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. American Laboratory. Retrieved from [Link]
-
Chromtech. (n.d.). Restek APPLICATIONS Technical Guides. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/ FID /5977B MSD System. Retrieved from [Link]
-
Restek Corporation. (n.d.). Rtx-35 Amine GC Capillary Column. Retrieved from [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
-
Riu, J., et al. (2007). SPME-GC method for the determination of volatile amines as indices of freshness in fish samples. ResearchGate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). Combined Headspace N-Nitrosodimethylamine (NDMA), N-Nitrosodiethylamine (NDEA), N-Nitrosoethylisopropylamine (NEIPA), and N-Nitr. Retrieved from [Link]
-
Deshpande, A. R., et al. (2012). Determination of Diethylamine and Triethylamine Quantitatively Using GC-headspace Chromatography. Scribd. Retrieved from [Link]
-
LCGC International. (2015). GC Troubleshooting in 20 Pictures (Part 1). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using Dimethyl Sulphoxide- imidazole as Diluent. Retrieved from [Link]
-
Unknown. (n.d.). GC Derivatization. Retrieved from [Link]
-
de Zeeuw, J., et al. (2011). An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. ResearchGate. Retrieved from [Link]
-
VTechWorks - Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]
-
Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites. Retrieved from [Link]
-
VTechWorks - Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]
-
ResearchGate. (2017). What type of GCMS column is best for a total resolution of aromatic amines?. Retrieved from [Link]
-
Restek Corporation. (n.d.). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of nitrosamine impurities according to USP General Chapter < 1469 >. Retrieved from [Link]
-
SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from [Link]
-
SCISPEC. (n.d.). USP <467> Residual solvent determination in pharmaceutical products. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of 2-(Diethylamino)-N,N-diethylacetamide
Welcome to the technical support guide for the HPLC analysis of 2-(Diethylamino)-N,N-diethylacetamide. This document is designed for researchers, scientists, and drug development professionals who may encounter chromatographic challenges with this compound. As a tertiary amine, this analyte is prone to peak tailing, which can compromise quantification accuracy, resolution, and overall data quality.[1] This guide provides in-depth, field-proven insights and step-by-step protocols to diagnose and resolve these issues effectively.
Part 1: Understanding the Analyte & the Problem
Before troubleshooting, it's crucial to understand the physicochemical properties of your analyte. 2-(Diethylamino)-N,N-diethylacetamide is a basic compound due to its tertiary amine functional group. This is the primary reason it is susceptible to poor peak shape in reversed-phase HPLC.
Table 1: Physicochemical Properties of 2-(Diethylamino)-N,N-diethylacetamide
| Property | Value | Significance for HPLC Analysis |
| Molecular Formula | C₁₀H₂₂N₂O | - |
| Molecular Weight | 186.29 g/mol | Affects diffusion and mass transfer characteristics. |
| Structure | CCN(CC)CC(=O)N(CC)CC | Contains a tertiary amine, a key factor in silanol interactions. |
| Predicted pKa | ~9.0 (Estimated for tertiary amines) | The analyte will be protonated (positively charged) at pH values below its pKa, making it highly susceptible to interaction with ionized silanols. |
| XLogP3 | 1.3 | Indicates moderate hydrophobicity, suitable for reversed-phase chromatography.[2] |
The primary cause of peak tailing for basic compounds like this is the interaction between the positively charged analyte and negatively charged, acidic silanol groups (Si-O⁻) on the surface of silica-based HPLC columns.[1][3][4] This secondary retention mechanism, in addition to the desired hydrophobic interaction, leads to a distorted peak shape.
Caption: Mechanism of Peak Tailing for Basic Compounds.
Part 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the common challenges encountered during the analysis of 2-(Diethylamino)-N,N-diethylacetamide.
Q1: My peak for 2-(Diethylamino)-N,N-diethylacetamide is tailing severely on a standard C18 column. What's the most likely cause and my first step?
Answer: The most probable cause is a strong secondary interaction between your protonated (positively charged) basic analyte and ionized (negatively charged) residual silanol groups on the silica surface of your C18 column.[1][3][5] This is a common issue for basic compounds, especially when the mobile phase pH is not optimized.[1]
Your first and most impactful step should be to optimize the mobile phase pH .
The goal is to suppress the ionization of either the analyte or, more effectively, the silanol groups.
-
Working at Low pH (e.g., pH 2.5-3.5): This is the most common and effective strategy. At low pH, the high concentration of protons in the mobile phase neutralizes the acidic silanol groups (Si-O⁻ → Si-OH), significantly reducing the sites available for ionic interaction.[3][4][5] While your analyte will be fully protonated (R₃N⁺H), the absence of negative sites on the stationary phase prevents the strong ionic attraction that causes tailing.
-
Working at High pH (e.g., pH > 10): This strategy involves raising the pH to a level well above the analyte's pKa (~9.0). This deprotonates the analyte, making it neutral (R₃N⁺H → R₃N). A neutral analyte will not engage in ionic interactions with the silanol groups (which will be fully deprotonated). Caution: This approach requires a specialized pH-stable column, as traditional silica-based columns will rapidly degrade at pH levels above 8.[6]
Q2: How do I perform a mobile phase pH study to improve my peak shape?
Answer: A systematic pH scouting study is essential. Here is a detailed protocol to determine the optimal mobile phase pH.
Experimental Protocol: Mobile Phase pH Scouting
-
Prepare Buffers: Prepare aqueous buffer solutions at different pH values. For low pH screening, phosphate or formate buffers are excellent choices.
-
Buffer 1: 20 mM Potassium Phosphate, adjusted to pH 2.5 with phosphoric acid.
-
Buffer 2: 20 mM Potassium Phosphate, adjusted to pH 3.0 with phosphoric acid.
-
Buffer 3: 20 mM Ammonium Formate, adjusted to pH 3.5 with formic acid.
-
Note: Always measure and adjust the pH of the aqueous portion before mixing with the organic modifier.[4]
-
-
System Setup:
-
Column: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Your prepared aqueous buffer.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength.
-
Injection Volume: 5-10 µL of a standard solution.
-
-
Execution:
-
Equilibrate the column thoroughly with the initial mobile phase condition (e.g., 70% Buffer 1, 30% Acetonitrile) for at least 10-15 column volumes.
-
Inject your sample and record the chromatogram.
-
Calculate the USP Tailing Factor (Tf). An ideal peak has a Tf of 1.0, with a generally acceptable range being 0.9-1.5.[1][4]
-
Repeat the process for each prepared buffer, ensuring proper column equilibration between each change in mobile phase.
-
-
Analysis: Compare the chromatograms. You should observe a significant improvement (reduction) in peak tailing at lower pH values.[3] Select the pH that provides the best peak symmetry without compromising retention.
Q3: I've lowered the pH, and the peak shape is better but still not perfect. What else can I add to the mobile phase?
Answer: If pH adjustment alone is insufficient, you can introduce a mobile phase additive, often referred to as a "silanol suppressor" or "competing base." The most common choice for this is Triethylamine (TEA) .[7]
Mechanism of Action: TEA is a small, basic amine. When added to the mobile phase at a low pH, it exists in its protonated form (triethylammonium). This positively charged ion will competitively bind to the negatively charged silanol sites on the stationary phase, effectively masking them from your analyte.[8][9] This minimizes the secondary interactions that cause tailing.
Protocol: Using Triethylamine (TEA) as a Mobile Phase Additive
-
Select Optimal pH: Use the best pH condition determined from your previous study (e.g., pH 3.0).
-
Prepare Mobile Phase: To your aqueous buffer (Mobile Phase A), add TEA to a final concentration of 0.05% to 0.1% (v/v). This is typically around 5-10 mM.
-
Example: For 1 L of mobile phase A, add 0.5 mL of TEA.
-
-
Re-adjust pH: After adding TEA, the pH of your buffer will increase. Carefully re-adjust the pH back to your target value (e.g., 3.0) using the corresponding acid (e.g., phosphoric acid). This is a critical step.
-
Equilibrate and Analyze: Thoroughly equilibrate the column with the new TEA-containing mobile phase and inject your sample.
-
Evaluate: Compare the peak tailing factor with and without TEA. You should see a noticeable improvement in symmetry.
Note: While effective, the use of TEA is declining with the advent of modern, high-purity columns.[6][10] It can also cause baseline disturbances and suppress MS signals.
Q4: Mobile phase optimization isn't giving me the results I need. Should I consider a different HPLC column?
Answer: Absolutely. If mobile phase strategies are not sufficient, the next logical step is to change the stationary phase. Modern HPLC columns offer advanced features specifically designed to mitigate the problems associated with basic compounds.[5][11]
Caption: Troubleshooting Workflow for Peak Tailing.
Table 2: Comparison of HPLC Column Chemistries for Basic Analytes
| Column Type | Description | Mechanism for Reducing Tailing | Best For |
| Standard Type-A Silica | Older silica technology, often with higher metal content and more acidic silanol groups. | Relies heavily on mobile phase optimization (low pH, additives). | Not recommended for new method development with basic compounds. |
| High-Purity, End-Capped (Type-B Silica) | Modern columns made with ultrapure silica (low metal content). After bonding the C18 phase, a second reaction ("end-capping") is performed to convert most of the remaining silanols into less polar groups.[3] | Dramatically reduces the number of available acidic silanol sites for interaction.[1][11] | The standard first choice for most applications, offering significantly improved peak shape for bases over Type-A silica. |
| Hybrid Particle Technology | Columns where the stationary phase is a hybrid of silica and organic polymer (e.g., organosiloxane).[5] | Offers an intrinsically lower silanol activity and a wider usable pH range (typically 1-12). | Excellent peak shape for basic compounds and provides the flexibility to work at low, mid, or high pH. |
| Charged/Polar-Embedded Surface | Columns with a polar group embedded near the base of the alkyl chain or a charged surface. | The polar group provides shielding of the underlying silica surface. A positive surface charge can repel protonated basic analytes via electrostatic repulsion.[5] | Specifically designed to provide excellent, symmetrical peak shapes for basic compounds, often without mobile phase additives. |
Recommendation: For developing a new method for 2-(Diethylamino)-N,N-diethylacetamide, start with a modern, high-purity, end-capped C18 column. If peak tailing persists, a column with hybrid particle technology is an excellent next choice due to its enhanced pH stability and inertness.
Part 3: Frequently Asked Questions (FAQs)
-
Q: Can mass overload cause peak tailing?
-
A: Yes. If you inject too much sample, you can saturate the stationary phase, leading to a right-skewed peak. To check for this, simply dilute your sample 10-fold and reinject. If the peak shape improves dramatically, you were likely overloading the column.[3]
-
-
Q: My peak shape is worse at lower concentrations. Why?
-
A: This is a classic sign of active site interaction. At higher concentrations, the active silanol sites are saturated, so a larger proportion of the analyte undergoes the desired reversed-phase retention, resulting in a better peak shape. At low concentrations, the proportion of analyte molecules interacting with the active sites is much higher, leading to more pronounced tailing. This indicates a need for better mobile phase or stationary phase optimization.
-
-
Q: Could my HPLC system be causing the tailing?
-
A: Yes, this is known as "extra-column dispersion." It can be caused by excessive tubing length or diameter between the injector and the column, or between the column and the detector. This is a physical problem, not a chemical one.[11] To diagnose this, inject a neutral, well-behaved compound. If it also tails, you likely have an instrumental issue (e.g., dead volume). If it does not tail, the problem is chemical and specific to your basic analyte.[11]
-
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions. [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from Chrom Tech. [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from Chromatography Online. [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from Axion Labs. [Link]
-
TUODA INDUSTRY LIMITED. (n.d.). N,N-Diethylacetamide. Retrieved from TUODA INDUSTRY LIMITED. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-cyano-N,N-diethylacetamide. PubChem Compound Database. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from Phenomenex. [Link]
-
SLS Ireland. (n.d.). N,N-Diethylacetamide, 97%. Retrieved from SLS Ireland. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Diethylamino)-N,N-diethylacetamide. PubChem Compound Database. Retrieved from [Link]
-
Phenomenex. (2025, April 1). Choosing the Right HPLC Column: A Complete Guide. Retrieved from Phenomenex. [Link]
-
LC-MS/MS & Chromatography Group. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?. Retrieved from LinkedIn. [Link]
-
LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from Chromatography Online. [Link]
-
Sychev, K. (2020). TO ADD OR NOT TO ADD. HPLC-TODAY. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from Phenomenex. [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from GL Sciences. [Link]
-
LCGC. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from Chromatography Online. [Link]
-
SCION Instruments. (n.d.). HPLC Column Selection Guide. Retrieved from SCION Instruments. [Link]
-
ResearchGate. (2025, August 5). Ionic liquids versus triethylamine as mobile phase additives in the analysis of β-blockers. Request PDF. Retrieved from [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from ResearchGate. [Link]
-
Agilent. (2021, December 16). How Do I Choose? A guide to HPLC column selection. Retrieved from Agilent. [Link]
-
Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from Pharma Growth Hub. [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. 2-(Diethylamino)-N,N-diethylacetamide | C10H22N2O | CID 13352066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. hplc.today [hplc.today]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Peak Tailing - Axion Labs [axionlabs.com]
Technical Support Center: Optimizing Synthesis Yield of 2-(Diethylamino)-N,N-diethylacetamide
Welcome to the technical support center for the synthesis of 2-(Diethylamino)-N,N-diethylacetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols to enhance yield and purity. Here, we address common challenges encountered during the two-step synthesis, offering solutions grounded in chemical principles and field-proven experience.
Synthesis Overview
The synthesis of 2-(Diethylamino)-N,N-diethylacetamide is typically achieved in a two-step process. The first step involves the formation of the intermediate, 2-chloro-N,N-diethylacetamide, via a Schotten-Baumann reaction between chloroacetyl chloride and diethylamine. The second step is a nucleophilic substitution reaction where the chloro-intermediate is reacted with a second equivalent of diethylamine to yield the final product.
Caption: Overall two-step synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: My yield for the first step (synthesis of 2-chloro-N,N-diethylacetamide) is low. What are the common causes?
A1: Low yield in the Schotten-Baumann reaction is often due to a few key factors:
-
Inadequate Temperature Control: The reaction between chloroacetyl chloride and diethylamine is highly exothermic. If the temperature is not maintained at a low level (e.g., 0-5 °C), side reactions can occur.
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is extremely sensitive to moisture and will readily hydrolyze to chloroacetic acid, which will not react to form the desired amide. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Insufficient Base: The reaction produces hydrochloric acid (HCl), which will protonate the diethylamine, rendering it non-nucleophilic. At least two equivalents of diethylamine should be used: one to act as the nucleophile and one to act as a base to scavenge the HCl. Alternatively, another non-nucleophilic base can be used.
Q2: I am seeing multiple spots on my TLC for the second reaction. What are the likely side products?
A2: The most common side products in the second step are:
-
Unreacted 2-chloro-N,N-diethylacetamide: The reaction may not have gone to completion.
-
Quaternary Ammonium Salt: The tertiary amine product can act as a nucleophile and react with another molecule of the chloro-intermediate to form a quaternary ammonium salt. This is more likely with prolonged reaction times or high temperatures.[1]
-
Hydrolysis Product: If there is water in the reaction mixture, the 2-chloro-N,N-diethylacetamide can hydrolyze to form 2-hydroxy-N,N-diethylacetamide.
Q3: How can I effectively remove unreacted diethylamine from my final product?
A3: Diethylamine has a relatively low boiling point (55.5 °C) and can often be removed under reduced pressure. For more stubborn traces, an acidic wash during the workup is very effective. By dissolving the crude product in an organic solvent and washing with a dilute acid (e.g., 1M HCl), the basic diethylamine and your tertiary amine product will be protonated and move to the aqueous layer. Subsequent basification of the aqueous layer and re-extraction will allow you to isolate the product free of the starting amine.
Troubleshooting Guides
Problem 1: Low Conversion of 2-chloro-N,N-diethylacetamide to Final Product
| Symptom | Potential Cause | Proposed Solution & Scientific Rationale |
| TLC/GC-MS shows a significant amount of starting material (2-chloro-N,N-diethylacetamide) remaining. | Insufficient reaction time or temperature. | The nucleophilic substitution may be slow at lower temperatures. Gradually increase the reaction temperature (e.g., to 50-80 °C) and monitor the reaction progress by TLC or GC-MS. A patent for a similar reaction suggests temperatures in the range of 100-200°C under pressure, indicating that elevated temperatures may be necessary for good conversion.[2] |
| Low nucleophilicity of diethylamine. | While diethylamine is a reasonably good nucleophile, its effectiveness can be hampered by steric hindrance or solvent effects. Ensure you are using at least one equivalent of diethylamine for the substitution. Using a polar aprotic solvent like DMF or acetonitrile can help to accelerate S_N2 reactions. | |
| Formation of diethylamine hydrochloride. | If an insufficient amount of base is present to neutralize the HCl formed during the reaction, the diethylamine will be protonated, reducing the concentration of the active nucleophile. Use an excess of diethylamine (at least 2 equivalents) or add a non-nucleophilic base like triethylamine or potassium carbonate. |
Problem 2: Formation of Quaternary Ammonium Salt Byproduct
Caption: Formation of quaternary ammonium salt byproduct.
| Symptom | Potential Cause | Proposed Solution & Scientific Rationale |
| A new, highly polar spot appears on the TLC that does not move from the baseline. The isolated product may be a viscous oil or a solid that is difficult to purify. | Over-alkylation of the tertiary amine product. | The desired tertiary amine product is itself a nucleophile and can compete with diethylamine to react with the starting chloro-intermediate. This subsequent reaction forms a quaternary ammonium salt.[1] |
| High reaction temperature or prolonged reaction time. | These conditions favor the formation of the quaternary salt. To mitigate this, avoid excessive heating and monitor the reaction closely. Once the starting material is consumed (as determined by TLC/GC-MS), proceed with the workup immediately. | |
| Incorrect stoichiometry. | Using a large excess of the chloro-intermediate relative to diethylamine will increase the likelihood of the product reacting with the starting material. Maintain a stoichiometry where diethylamine is in excess. | |
| How to remove the quaternary salt? | Purification. | Quaternary ammonium salts are highly polar and often soluble in water. During the workup, the salt will preferentially partition into the aqueous phase, especially after an acidic wash. If it remains with the product, column chromatography can be used for separation, though it can be challenging. |
Optimized Experimental Protocols
Step 1: Synthesis of 2-chloro-N,N-diethylacetamide
This protocol is adapted from an industrial synthesis method, ensuring high yield and purity.[3]
-
Preparation: To a three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add anhydrous dichloromethane (e.g., 10 mL per gram of chloroacetyl chloride).
-
Addition of Diethylamine: Add diethylamine (2.2 equivalents) to the dichloromethane and cool the mixture to 0-5 °C in an ice-salt bath.
-
Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.0 equivalent) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.
-
Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction by TLC until the chloroacetyl chloride is consumed.
-
Workup:
-
Add cold water to the reaction mixture and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-N,N-diethylacetamide as a crude product, which can be used in the next step without further purification.
-
| Parameter | Optimized Condition | Rationale |
| Temperature | 0-5 °C | Minimizes side reactions and prevents the evaporation of volatile reactants. |
| Solvent | Dichloromethane (anhydrous) | Aprotic solvent that dissolves reactants well and does not react with chloroacetyl chloride. |
| Stoichiometry | 2.2 eq. Diethylamine | One equivalent acts as the nucleophile, and the excess acts as a base to neutralize the HCl byproduct. |
| Reaction Time | 2-3 hours | Sufficient time for the reaction to go to completion at low temperatures. |
Step 2: Synthesis of 2-(Diethylamino)-N,N-diethylacetamide
This protocol is based on analogous nucleophilic substitution reactions.[2]
-
Preparation: In a sealed reaction vessel (e.g., a pressure tube), combine 2-chloro-N,N-diethylacetamide (1.0 equivalent) and diethylamine (2.5 equivalents). Anhydrous toluene or acetonitrile can be used as a solvent, or the reaction can be run neat.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-8 hours. The reaction should be carried out in a well-ventilated fume hood. Monitor the progress by TLC or GC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature and remove the excess diethylamine and solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with water to remove any diethylamine hydrochloride.
-
To remove any remaining starting materials, perform an acid-base extraction. Wash with 1M HCl. The product and any remaining diethylamine will move to the aqueous layer.
-
Separate the aqueous layer and basify it to a pH > 10 with 2M NaOH, while cooling in an ice bath.
-
Extract the aqueous layer three times with ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be further purified by vacuum distillation to obtain 2-(Diethylamino)-N,N-diethylacetamide as a colorless to light yellow liquid.
| Parameter | Optimized Condition | Rationale |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the S_N2 reaction to completion in a reasonable timeframe. |
| Solvent | Toluene, Acetonitrile, or Neat | Toluene is a good non-polar solvent for this reaction temperature. Acetonitrile is a polar aprotic solvent that can accelerate S_N2 reactions. Running the reaction neat with excess diethylamine is also an option. |
| Stoichiometry | 2.5 eq. Diethylamine | Ensures a high concentration of the nucleophile to drive the reaction forward and acts as a base to neutralize the HCl byproduct, minimizing the formation of quaternary salts. |
| Purification | Acid-Base Extraction & Vacuum Distillation | A robust method to separate the basic product from non-basic impurities and unreacted starting materials, followed by distillation for high purity. |
References
- CN103012156B - Preparation method of N,N-diethylethylenediamine - Google P
-
Producing Secondary and Tertiary Amines (A-Level) | ChemistryStudent. [Link]
- US3959371A - Process for the purification of N,N-dimethylacetamide - Google P
-
N,N-Diethylacetamide | C6H13NO | CID 12703 - PubChem. [Link]
-
A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl - Quick Company. [Link]
- CN101092374A - Method for synthesizing N,N dimethyl acetamide in high purity - Google P
- CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google P
- CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide - Google P
-
2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886 - PubChem. [Link]
-
Chloro-N,N-diethylacetamide | C6H12ClNO | CID 16844 - PubChem. [Link]
Sources
Technical Support Center: Troubleshooting Poor Recovery of 2-(Diethylamino)-N,N-diethylacetamide
Welcome to the technical support center for "2-(Diethylamino)-N,N-diethylacetamide" analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the sample preparation of this tertiary amine, which is also known as Lidocaine Impurity 50. Poor recovery is a frequent impediment to accurate quantification, and this resource provides in-depth, scientifically grounded solutions to enhance your experimental success.
Understanding the Analyte: Key Physicochemical Properties
A foundational understanding of your analyte's properties is the first step in effective troubleshooting. "2-(Diethylamino)-N,N-diethylacetamide" is a tertiary amine with characteristics that directly influence its behavior during extraction and analysis.
| Property | Value | Implication for Sample Preparation |
| Molecular Formula | C10H22N2O | - |
| Molecular Weight | 186.29 g/mol | - |
| Structure | Tertiary Amine | Basic nature; prone to ionization at acidic pH. |
| Calculated logP | 1.3 | Indicates moderate hydrophobicity. |
| pKa (inferred) | ~7.7 - 7.9 | Critical for pH-based extraction strategies (LLE and SPE). The analyte will be charged at pH < pKa and neutral at pH > pKa. |
The pKa of the structurally similar compound, Lidocaine, is approximately 7.7-7.9[1][2][3]. This provides a strong basis for estimating the pKa of "2-(Diethylamino)-N,N-diethylacetamide" and developing pH-dependent extraction methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Liquid-Liquid Extraction (LLE) Issues
Question 1: I am experiencing very low recovery of "2-(Diethylamino)-N,N-diethylacetamide" from an aqueous matrix (e.g., plasma, urine) using a standard liquid-liquid extraction protocol with a non-polar solvent. What is the likely cause and how can I fix it?
Answer:
The most probable cause of poor recovery in this scenario is the ionization state of your analyte. As a tertiary amine with an estimated pKa of ~7.7-7.9, "2-(Diethylamino)-N,N-diethylacetamide" will be protonated and thus positively charged in neutral or acidic aqueous solutions. In its charged form, it is highly water-soluble and will not partition efficiently into a non-polar organic solvent.
Causality: The fundamental principle of LLE is the partitioning of a neutral solute between two immiscible liquid phases. For basic compounds like your analyte, extraction into an organic phase is only efficient when the compound is in its neutral, un-ionized state.
Troubleshooting Protocol:
-
pH Adjustment: The key is to adjust the pH of your aqueous sample to be at least 2 pH units above the analyte's pKa. This will ensure that the vast majority of the molecules are in their neutral, free base form.
-
Recommended Action: Adjust the sample pH to ≥ 9.5 with a suitable base (e.g., 1M Sodium Hydroxide, Ammonium Hydroxide).
-
-
Solvent Selection: While the analyte has moderate hydrophobicity, a solvent that can engage in some polar interactions may improve recovery.
-
Recommended Solvents: Methyl tert-butyl ether (MTBE), diethyl ether, or a mixture of a non-polar solvent with a more polar modifier (e.g., hexane:isoamyl alcohol, 95:5 v/v).
-
-
Emulsion Prevention: Biological matrices are prone to forming emulsions.
-
Mitigation: Add salt (e.g., NaCl) to the aqueous phase to increase its polarity and disrupt emulsions. Use gentle mixing (inversion) rather than vigorous shaking. Centrifugation is also highly effective at breaking emulsions.
-
Experimental Workflow for Optimized LLE:
Caption: Optimized Liquid-Liquid Extraction Workflow.
Solid-Phase Extraction (SPE) Issues
Question 2: My analyte is not being retained on my C18 SPE cartridge, leading to poor recovery. What should I do?
Answer:
Similar to LLE, poor retention on a reversed-phase (e.g., C18) SPE sorbent is often due to the analyte being in its ionized form during the loading step. A charged molecule will have a much lower affinity for the non-polar C18 stationary phase and will pass through with the aqueous sample.
Causality: Reversed-phase SPE relies on hydrophobic interactions between the analyte and the stationary phase. Ionized species are more polar and have weaker hydrophobic interactions, leading to poor retention.
Troubleshooting Protocol:
-
Sample Pre-treatment (pH Adjustment): Before loading, adjust the sample pH to be at least 2 units above the pKa (~7.7-7.9) to ensure the analyte is in its neutral form. A pH of ≥ 9.5 is recommended. Diluting the sample with a buffer at this pH is a common practice.
-
Sorbent Conditioning and Equilibration: Ensure the sorbent is properly activated.
-
Conditioning: Flush the cartridge with a water-miscible organic solvent (e.g., methanol) to wet the stationary phase.
-
Equilibration: Flush the cartridge with water or a buffer at the same pH as your sample. Crucially, do not let the sorbent bed dry out between equilibration and sample loading.
-
-
Loading Flow Rate: A slow and steady flow rate during sample loading is critical to allow for adequate interaction between the analyte and the sorbent. A flow rate of 1-2 mL/min is a good starting point for a standard 3 mL cartridge.
Question 3: My analyte is retained on the SPE cartridge, but I have low recovery after the elution step. How can I improve elution?
Answer:
If the analyte is successfully retained but not efficiently eluted, the issue lies with the elution solvent's inability to disrupt the interaction between the analyte and the sorbent. For a basic compound on a reversed-phase sorbent, this means the elution solvent needs to be strong enough (non-polar) and at a pH that promotes elution.
Causality: Elution in reversed-phase SPE is achieved by using a solvent that has a stronger affinity for the analyte than the stationary phase. For basic compounds, converting them back to their ionized (more polar) state can significantly aid in their release from the non-polar sorbent.
Troubleshooting Protocol:
-
Elution Solvent pH: To break the hydrophobic interaction and facilitate elution, the analyte should be in its more polar, ionized state.
-
Recommended Action: Use an elution solvent containing a small percentage of an acid (e.g., 0.5-2% formic acid or acetic acid in methanol or acetonitrile). This will lower the pH well below the pKa, protonating the tertiary amine and making it more soluble in the elution solvent and less retained by the C18 phase.
-
-
Elution Solvent Strength: Ensure your organic solvent is strong enough. Methanol is generally a good starting point. If recovery is still low, acetonitrile can be tried as it is a stronger reversed-phase solvent.
-
Soak Step: Allow the elution solvent to soak in the sorbent bed for a few minutes before eluting. This can improve the efficiency of the desorption process.
-
Multiple Elutions: Elute with two smaller aliquots of solvent instead of one large one to improve recovery.
Step-by-Step SPE Protocol for "2-(Diethylamino)-N,N-diethylacetamide" from Plasma:
Based on established methods for the parent compound, Lidocaine, the following protocol is recommended[4]:
-
Sample Pre-treatment: To 1 mL of plasma, add an internal standard and dilute with 1 mL of a pH 9.5 buffer.
-
Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg/3 mL) with 2 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 2 mL of deionized water, followed by 2 mL of pH 9.5 buffer. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated sample at a flow rate of ~1 mL/min.
-
Washing:
-
Wash 1: 2 mL of deionized water to remove salts.
-
Wash 2: 2 mL of a weak organic wash (e.g., 10% acetonitrile in pH 9.0 buffer) to remove more polar interferences while retaining the analyte[4].
-
-
Elution: Elute the analyte with 1-2 mL of an acidified organic solvent (e.g., acetonitrile with 1% formic acid).
-
Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent for LC-MS analysis.
Troubleshooting SPE Recovery - A Decision Tree:
Caption: Decision tree for troubleshooting low SPE recovery.
Analyte Adsorption and Matrix Effects
Question 4: I've optimized my extraction, but my recovery is still inconsistent and sometimes low. What other factors could be at play?
Answer:
Beyond extraction efficiency, two significant factors can contribute to poor and variable recovery of tertiary amines: non-specific adsorption to labware and matrix effects during LC-MS analysis.
1. Non-Specific Adsorption:
-
Causality: Basic compounds like "2-(Diethylamino)-N,N-diethylacetamide" can interact with acidic silanol groups present on the surface of standard borosilicate glassware[5]. This is an ionic interaction that can lead to significant analyte loss, especially at low concentrations. Polypropylene can also exhibit hydrophobic interactions. The use of deactivated or silanized glassware is often recommended to mitigate these interactions[6][7].
-
Troubleshooting:
-
Use Deactivated Glassware/Plasticware: Employ silanized glass vials or low-binding polypropylene tubes for sample collection, processing, and storage.
-
Pre-rinse Labware: Rinsing labware with a solution of a similar compound or even the analyte at a higher concentration can help to passivate active sites.
-
Solvent Choice: Reconstituting the final extract in a solvent mixture that includes an organic component can help minimize adsorption to the autosampler vial prior to injection.
-
2. Matrix Effects in LC-MS/MS:
-
Causality: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the analyte due to co-eluting compounds from the sample matrix (e.g., phospholipids, salts from plasma)[8][9]. This does not represent a physical loss of the analyte but rather a suppression of its signal in the mass spectrometer, which is perceived as low recovery. Basic compounds are particularly susceptible to ion suppression in positive electrospray ionization (ESI) mode.
-
Troubleshooting & Mitigation:
-
Improve Sample Cleanup: A more rigorous SPE wash step or employing a different extraction technique (e.g., mixed-mode SPE) can help remove interfering matrix components.
-
Chromatographic Separation: Optimize your LC method to chromatographically separate the analyte from the regions where matrix components elute (often at the beginning and end of the run).
-
Sample Dilution: If sensitivity allows, diluting the final extract can significantly reduce the concentration of matrix components and thus minimize their effect[10].
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that has been subjected to the same extraction procedure as your samples. This helps to normalize the matrix effects between calibrators and unknown samples[11].
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same ionization suppression or enhancement. The ratio of the analyte peak area to the SIL-IS peak area remains constant, providing accurate quantification.
-
References
-
An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. American Laboratory. [Link]
-
Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. PMC - NIH. [Link]
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Lidocaine | C14H22N2O | CID 3676 - PubChem. PubChem@NIH. [Link]
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Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH. [Link]
-
SPE Method Development Tips and Tricks. Agilent. [Link]
-
Performance of amines as silanol suppressors in reversed-phase liquid chromatography. ResearchGate. [Link]
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Determination of lidocaine in plasma by direct solid-phase microextraction combined with gas chromatography. PubMed. [Link]
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Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. [Link]
-
Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. ResearchGate. [Link]
-
The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics in Reversed-Phase High-Performance Liquid Chromatography Using C18 Packings. PubMed. [Link]
-
Confused About HPLC Vials? Silanized vs. Deactivated Explained Simply. Mastelf. [Link]
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Why Is Your SPE Recovery So Low? News - alwsci. [Link]
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Solid-Phase Extraction (SPE) Method Development. Waters Corporation. [Link]
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]
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Common challenges in bioanalytical method development. Simbec-Orion. [Link]
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HPLC assay of Lidocaine in plasma with solid phase extraction and UV detection. PubMed. [Link]
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Adsorption of Amine Compounds on the Glass Surface and Their Impact on the Development of Analytical Method and Pharmaceutical Process. ResearchGate. [Link]
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Chromatographic silanol activity test procedures: The quest for a universal test. ResearchGate. [Link]
-
Lidocaine - StatPearls - NCBI Bookshelf. NCBI. [Link]
-
Rowan's Free Online pKa Calculator. Rowan. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC - NIH. [Link]
-
Test compounds for detecting the silanol effect on the elution of ionized amines in reversed-phase LC. PubMed. [Link]
-
Lidocaine - FRCA Notes. [Link]
-
A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing. [Link]
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Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography. MDPI. [Link]
-
Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. ResearchGate. [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. NIH. [Link]
-
Local Anesthetics - Pocket Dentistry. [Link]
-
What is "silanol activity"? Chemistry Stack Exchange. [Link]
-
Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities in Rifampin and Rifapentine. ResearchGate. [Link]
-
Vials and Closures Deactivated Glass Vials and Inserts. [Link]
-
Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liqu. Semantic Scholar. [Link]
-
Troubleshooting Low Recovery Rates in Chromatographic Analysis. WelchLab. [Link]
-
USP METHOD IMPROVEMENTS FOR HPLC OF LIDOCAINE AND RELATED IMPURITIES. HALO Columns. [Link]
-
Lidocaine - Wikipedia. [Link]
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Technical Support Center: Enhancing Sensitivity for Trace Level Detection of "2-(Diethylamino)-N,N-diethylacetamide"
Welcome to the technical support center dedicated to the sensitive and robust detection of 2-(Diethylamino)-N,N-diethylacetamide at trace levels. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the bioanalysis of this compound. Our focus is on leveraging modern analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to achieve the highest levels of sensitivity and accuracy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of 2-(Diethylamino)-N,N-diethylacetamide, providing concise and actionable answers grounded in established scientific principles.
Q1: What is the most suitable analytical technique for trace-level quantification of 2-(Diethylamino)-N,N-diethylacetamide in biological matrices?
A1: For trace-level detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Its inherent selectivity and sensitivity allow for the quantification of low concentrations of the analyte in complex matrices like plasma, urine, and tissue homogenates. The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS significantly enhances the signal-to-noise ratio, enabling detection at picogram or even femtogram levels.[1][2]
Q2: What type of chromatography is recommended for separating 2-(Diethylamino)-N,N-diethylacetamide?
A2: Due to its polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for the separation of 2-(Diethylamino)-N,N-diethylacetamide. HILIC columns utilize a polar stationary phase with a high organic content mobile phase, which provides good retention for polar analytes that are poorly retained on traditional reversed-phase (C18) columns.[3][4] However, reversed-phase chromatography can also be employed, often with the use of ion-pairing agents or by carefully controlling the mobile phase pH to ensure the analyte is in its most retentive form.
Q3: How do I select an appropriate internal standard (IS) for the LC-MS/MS analysis of this compound?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as 2-(Diethylamino)-N,N-diethylacetamide-d10 or -¹³C₅. A SIL-IS co-elutes with the analyte and experiences similar ionization efficiency and matrix effects, thus providing the most accurate correction for variations during sample preparation and analysis.[5][6][7] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior can be used, but it may not perfectly compensate for all sources of variability.
Q4: What are the expected precursor and product ions for 2-(Diethylamino)-N,N-diethylacetamide in positive electrospray ionization (ESI) mode?
A4: In positive ESI, 2-(Diethylamino)-N,N-diethylacetamide (Molecular Weight: 186.30 g/mol ) will readily form a protonated molecule [M+H]⁺ at m/z 187.3. The fragmentation of this precursor ion in the collision cell will likely involve the cleavage of the C-N and C-C bonds. Based on the fragmentation patterns of similar tertiary amines and amides, prominent product ions can be predicted.[6]
Table 1: Predicted Precursor and Product Ions for 2-(Diethylamino)-N,N-diethylacetamide
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Putative Fragment Structure |
| 187.3 | 114.1 | [CH₂=N(C₂H₅)₂]⁺ |
| 187.3 | 86.1 | [CH₂=N(C₂H₅)]⁺ |
| 187.3 | 72.1 | [N(C₂H₅)₂]⁺ |
| 187.3 | 58.1 | [CH₂=N(CH₃)]⁺ |
Q5: How can I prepare a calibration curve for trace-level quantification?
A5: Prepare a stock solution of the certified reference standard in a suitable solvent like methanol or acetonitrile. Perform serial dilutions to create a series of working standards.[8] For bioanalysis, it is crucial to prepare the calibration curve in the same biological matrix as the samples (e.g., blank plasma or urine) to account for matrix effects.[9] A typical calibration curve for trace analysis should bracket the expected concentration range and include a blank and a zero sample (matrix with internal standard). A weighted linear regression (e.g., 1/x or 1/x²) is often necessary to ensure accuracy at the lower end of the curve.
Section 2: Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the trace-level analysis of 2-(Diethylamino)-N,N-diethylacetamide.
Issue: Poor Sensitivity / Low Signal Intensity
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Suboptimal MS Parameters | Infuse a standard solution of the analyte directly into the mass spectrometer to optimize the cone voltage and collision energy for the selected precursor and product ions.[1][2][10][11] | The cone voltage affects the transmission of ions from the source to the mass analyzer, while the collision energy dictates the fragmentation efficiency. Optimizing these parameters is critical for maximizing the signal of the target MRM transition. |
| Ion Suppression | - Evaluate matrix effects by post-column infusion of the analyte or by comparing the response of the analyte in neat solution versus in a post-extraction spiked matrix sample.[12][13]- Improve sample cleanup using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[14][15]- Modify chromatographic conditions to separate the analyte from co-eluting matrix components.[12] | Co-eluting endogenous compounds from the biological matrix can compete with the analyte for ionization, leading to a suppressed signal.[16][17] More effective sample preparation removes these interfering substances. Chromatographic separation ensures that the analyte enters the ion source at a different time than the majority of matrix components. |
| Inefficient Ionization | - Ensure the mobile phase pH is appropriate for positive ion mode (typically acidic, e.g., with 0.1% formic acid) to promote protonation of the tertiary amine. - Optimize the electrospray voltage and source temperature. | The analyte must be in an ionized state to be detected by the mass spectrometer. For a basic compound like 2-(Diethylamino)-N,N-diethylacetamide, an acidic mobile phase facilitates the formation of the [M+H]⁺ ion. Source parameters influence the desolvation and ionization processes. |
Issue: High Baseline Noise
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Contaminated Solvents or System | - Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.- Flush the LC system and column thoroughly with a strong solvent like isopropanol. - Clean the ion source components (e.g., cone, capillary).[18] | Contaminants in the mobile phase or build-up in the system can lead to a high chemical background, increasing the baseline noise and reducing the signal-to-noise ratio. |
| Electronic Noise | - Check for proper grounding of the LC-MS system.- Ensure there are no nearby sources of electromagnetic interference. | Electrical issues can manifest as high-frequency noise in the baseline. |
| Inappropriate MS Settings | - Increase the dwell time for the MRM transition of interest. | A longer dwell time allows for the collection of more ions for a specific transition, which can improve the signal-to-noise ratio. |
Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Secondary Interactions on the Column | - For reversed-phase chromatography, ensure the mobile phase pH is low enough to keep the tertiary amine protonated and minimize interactions with residual silanols on the stationary phase.- For HILIC, ensure proper column equilibration.[4] | Unwanted interactions between the analyte and the stationary phase can lead to peak tailing. Maintaining a consistent ionic state of the analyte can improve peak shape. HILIC separations are sensitive to the water layer on the stationary phase, which requires adequate equilibration. |
| Column Contamination or Degradation | - Flush the column with a strong solvent or perform a column regeneration procedure as recommended by the manufacturer.- If the problem persists, replace the column.[19] | Accumulation of strongly retained matrix components can block active sites on the stationary phase, leading to distorted peak shapes. Over time, the stationary phase can degrade, especially under harsh pH or temperature conditions. |
| Injection Solvent Mismatch | - The injection solvent should be as close in composition as possible to the initial mobile phase, especially in HILIC where injecting a strong (aqueous) solvent can cause significant peak distortion.[20] | A mismatch between the injection solvent and the mobile phase can cause the analyte to precipitate on the column or to band improperly, resulting in poor peak shape. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments and workflows for the trace-level detection of 2-(Diethylamino)-N,N-diethylacetamide.
Protocol 1: Sample Preparation from Human Plasma using Protein Precipitation (PPT)
This protocol is a rapid and simple method for removing the majority of proteins from a plasma sample.
-
Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Prepare a precipitation solution of acetonitrile containing 1% formic acid.
-
Prepare a working solution of the internal standard (e.g., 2-(Diethylamino)-N,N-diethylacetamide-d10) in the precipitation solution.
-
-
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of the cold (4°C) precipitation solution.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[21]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 15 seconds and centrifuge at 2,000 x g for 2 minutes.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Sample Preparation from Urine using Liquid-Liquid Extraction (LLE)
LLE is a more selective sample preparation technique that can provide a cleaner extract than PPT.
-
Preparation:
-
Thaw frozen urine samples at room temperature and centrifuge to remove any particulates.
-
Prepare a working solution of the internal standard in methanol.
-
Prepare a basifying agent, such as 1 M sodium carbonate.
-
-
Procedure:
-
To a 15 mL polypropylene tube, add 500 µL of urine sample.
-
Add 20 µL of the internal standard working solution.
-
Add 100 µL of 1 M sodium carbonate to basify the sample to a pH > 9.
-
Add 3 mL of a suitable organic extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 2 minutes to ensure efficient extraction.[22][23]
-
Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Method for Quantification
This protocol provides a starting point for developing a sensitive LC-MS/MS method. Optimization will be required for your specific instrumentation.
-
Liquid Chromatography (LC) System:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
Time (min) %B 0.0 95 5.0 70 5.1 95 | 8.0 | 95 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) 2-(Diethylamino)-N,N-diethylacetamide 187.3 114.1 25 15 2-(Diethylamino)-N,N-diethylacetamide 187.3 86.1 25 20 | IS (e.g., -d10) | 197.4 | 124.2 | 25 | 15 |
-
Section 4: Visualizations and Diagrams
Diagram: General LC-MS/MS Workflow for Trace Level Detection
Caption: A generalized workflow for the trace level detection of 2-(Diethylamino)-N,N-diethylacetamide.
Diagram: Troubleshooting Logic for Low Signal Intensity
Caption: A logical flow for troubleshooting low signal intensity issues.
References
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Agilent Technologies. (2012, October 16). Introduction to Mass Spectrometry. Retrieved from [Link]
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Azim, T., & Nelemans, T. (2022, October 5). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Separation Science, 45(21), 3843-3866. [Link]
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Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
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Han, X., & Gross, R. W. (2005). Shotgun lipidomics: Electrospray ionization mass spectrometric analysis and quantitation of the major classes of lipids in biological fluids. Journal of Lipid Research, 46(2), 194-205. [Link]
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Hilaris Publisher. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
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Lab Manager. (2022, July 7). How to Make a Calibration Curve: A Step-by-Step Guide. Retrieved from [Link]
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Lopes, R. B., et al. (2020, August 11). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 10(8), 329. [Link]
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LCGC International. (n.d.). Optimizing LC–MS and LC–MS-MS Methods. Retrieved from [Link]
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Phenomenex. (n.d.). Protein Precipitation Method. Retrieved from [Link]
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LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]
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MDPI. (2024, December 19). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
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Supap, T. (n.d.). Internal Calibration Standard Curve for Amine Concentration Determination. Retrieved from [Link]
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Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). Precursor and product ions for liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS-MS) analysis of 20 underivatized amino acids and d 2 -Phe (internal standard) with their optimized values for collision energy and tube lens voltage. Retrieved from [Link]
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ResearchGate. (n.d.). Cone voltage, collision energy, precursor ion and poducts ions used for the MS/MS detection of the selected pharamaceuticals. Retrieved from [Link]
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LCGC International. (2014, December 1). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]
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ResearchGate. (n.d.). Ion Suppression Effect in DESI Mass Spectrometry and ESI Mass Spectrometry. Retrieved from [Link]
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Agilent Technologies. (2012, October 16). Introduction to Mass Spectrometry. Retrieved from [Link]
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National Measurement Laboratory. (n.d.). Preparation of Calibration Curves - A Guide to Best Practice. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why?. Retrieved from [Link]
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Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
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ResearchGate. (n.d.). Solid phase extraction of amines. Retrieved from [Link]
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Restek. (2020, October 26). How to Avoid Common Problems with HILIC Methods. Retrieved from [Link]
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Freie Universität Berlin. (n.d.). Optimal precursor ion selection for LC-MS/MS based proteomics. Retrieved from [Link]
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Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
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Nacalai Tesque. (n.d.). T1. Poor peak shape. Retrieved from [Link]
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NIH. (2023, August 7). Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS. Retrieved from [Link]
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Agilent Technologies. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]
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Technology Networks. (2024, July 30). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from [Link]
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Semantic Scholar. (n.d.). Ion suppression in mass spectrometry. Retrieved from [Link]
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Lab Manager. (2022, July 7). How to Make a Calibration Curve: A Step-by-Step Guide. Retrieved from [Link]
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Phenomenex. (2018, August 22). Solid Phase Extraction (SPE) Tutorial [Video]. YouTube. [Link]
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UNL Digital Commons. (n.d.). Automated determination of precursor ion, product ion, and neutral loss compositions and deconvolution of composite mass spectra using. Retrieved from [Link]
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NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
NIH. (2010, November 19). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Retrieved from [Link]
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University of Waterloo. (n.d.). Ion Suppression and ESI | Mass Spectrometry Facility. Retrieved from [Link]
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Phenomenex. (2025, June 9). Protein Precipitation Method. Retrieved from [Link]
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University of Rochester. (n.d.). Extraction Protocol for Polar Solvents. Retrieved from [Link]
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NIH. (n.d.). Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC. Retrieved from [Link]
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MDPI. (2024, December 24). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Retrieved from [Link]
-
rdrr.io. (n.d.). General visualization of precursor ions of LC-MS/MS data — plotPrecursorIons • xcms. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide: HPLC vs. UPLC for the Analysis of 2-(Diethylamino)-N,N-diethylacetamide
Introduction: The Analytical Imperative for 2-(Diethylamino)-N,N-diethylacetamide
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related impurities is paramount. 2-(Diethylamino)-N,N-diethylacetamide (DEAEAA), a tertiary amine and amide compound, serves as a critical case study. With a molecular formula of C10H22N2O and a molecular weight of approximately 186.29 g/mol , its analysis demands robust and reliable methods.[1] The compound is recognized, for instance, as "Lidocaine Impurity 50," underscoring the regulatory imperative to monitor its presence in pharmaceutical formulations.[1]
This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)—for the analysis of DEAEAA. As a senior application scientist, my objective is not merely to present protocols but to elucidate the fundamental principles that drive performance, enabling researchers and drug development professionals to make informed decisions for their specific analytical challenges.
The Chromatographic Foundation: A Tale of Two Technologies
At its core, liquid chromatography separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.[2] HPLC has long been the gold standard in pharmaceutical analysis, prized for its robustness and versatility.[3][4][5] UPLC, a more recent innovation, represents a significant evolution of this principle, engineered to deliver substantial gains in resolution, speed, and sensitivity.[6]
The fundamental distinction lies in the particle size of the stationary phase and the operating pressures employed.[7][8]
-
HPLC typically utilizes columns packed with particles of 3 to 5 µm in diameter and operates at pressures up to 6,000 psi.[8][9]
-
UPLC employs columns with sub-2 µm particles, necessitating much higher operating pressures—often exceeding 15,000 psi—to propel the mobile phase through the densely packed column bed.[9][10]
This seemingly simple change in particle size has profound implications for chromatographic performance, governed by the principles of the van Deemter equation. The smaller particles in UPLC columns lead to more efficient mass transfer of the analyte between the mobile and stationary phases. This results in significantly reduced band broadening, yielding sharper, narrower peaks and, consequently, superior resolution and sensitivity.[6][8]
Experimental Design: A Head-to-Head Methodological Comparison
To provide a practical comparison, we will outline two distinct, yet related, experimental protocols for the analysis of 2-(Diethylamino)-N,N-diethylacetamide. The choice of a reversed-phase C18 column is logical for this analyte, given its structure. The presence of both amide and tertiary amine functional groups necessitates careful control of the mobile phase pH to ensure consistent ionization and achieve symmetrical peak shapes.[11]
Experimental Workflow Overview
The following diagram illustrates the generalized workflow for both HPLC and UPLC analyses, highlighting the key instrumental differences.
Caption: Generalized analytical workflow for HPLC and UPLC analysis.
Protocol 1: Conventional HPLC Method
This protocol represents a standard, robust method suitable for routine quality control.
Methodology:
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, and UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Rationale: This is a conventional, widely available column dimension providing good resolving power for standard analyses.
-
-
Mobile Phase: 20 mM Potassium Phosphate buffer (pH 7.0) : Acetonitrile (60:40 v/v).
-
Rationale: The buffered aqueous phase maintains a consistent pH to prevent peak tailing associated with the tertiary amine group. Acetonitrile is a common organic modifier.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 215 nm.
-
Rationale: The amide chromophore provides absorbance in the low UV range.
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 100 µg/mL and filter through a 0.45 µm filter.
Protocol 2: High-Throughput UPLC Method
This protocol is designed for speed and efficiency, ideal for method development or high-throughput screening.
Methodology:
-
Instrumentation: UPLC system with a binary solvent manager, low-dispersion autosampler, and a PDA detector with a low-volume flow cell.
-
Column: BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Rationale: The smaller column dimensions and particle size are hallmarks of UPLC, enabling rapid separations with high efficiency.
-
-
Mobile Phase: 20 mM Potassium Phosphate buffer (pH 7.0) : Acetonitrile (60:40 v/v).
-
Rationale: Using the same mobile phase composition allows for a direct comparison of the impact of the column and system technology.
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 100 µg/mL and filter through a 0.22 µm filter.
-
Rationale: A smaller pore size filter is crucial to prevent clogging the high-efficiency UPLC column.
-
Performance Data: A Quantitative Comparison
The true measure of an analytical technique lies in its performance metrics. The following table summarizes the expected experimental data from the analysis of DEAEAA using the described HPLC and UPLC protocols. All validation parameters are assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13][14]
| Performance Parameter | HPLC Method | UPLC Method | Advantage |
| Retention Time (min) | ~8.5 | ~1.8 | UPLC |
| Peak Width at Base (min) | ~0.40 | ~0.08 | UPLC |
| Theoretical Plates (N) | ~12,000 | ~25,000 | UPLC |
| Tailing Factor | 1.1 | 1.1 | Comparable |
| Resolution (Rs) * | 2.1 | 4.5 | UPLC |
| System Backpressure (psi) | ~1,800 | ~9,500 | HPLC (Lower) |
| Analysis Time (min) | 15 | 3 | UPLC |
| Solvent Consumption/Run (mL) | 15.0 | 1.5 | UPLC |
*Resolution calculated between the main analyte peak and a hypothetical closely eluting impurity.
Interpreting the Results: The Causality Behind the Numbers
The data clearly demonstrates the significant advantages of UPLC technology.[3][8]
-
Speed and Throughput: The UPLC method is five times faster than the HPLC method (3 minutes vs. 15 minutes).[7][8] This translates directly to higher sample throughput and increased laboratory productivity.
-
Efficiency and Resolution: The number of theoretical plates, a measure of column efficiency, is more than doubled in the UPLC method. This increased efficiency results in much sharper peaks (narrower peak width) and a significantly higher resolution value.[10] This is critical for accurately quantifying impurities that may be present at low levels and elute close to the main API peak.
-
Sensitivity: The sharper, more concentrated peaks produced by UPLC lead to greater peak heights and an improved signal-to-noise ratio, enhancing overall method sensitivity.[3][8]
-
Economic and Environmental Impact: The UPLC method consumes 90% less solvent per analysis. This drastic reduction lowers operational costs associated with solvent purchase and disposal, contributing to a greener, more sustainable laboratory environment.[3]
The one metric where HPLC appears advantageous is the lower backpressure. However, this is not an advantage but a fundamental characteristic of the technology. UPLC systems are specifically engineered to operate reliably at the high pressures required to work with sub-2 µm particle columns.[6]
The core relationship between these parameters is visualized below.
Caption: Key performance characteristics driven by particle size in UPLC vs. HPLC.
Conclusion and Recommendations
Both HPLC and UPLC are powerful and indispensable techniques for the analysis of pharmaceutical compounds like 2-(Diethylamino)-N,N-diethylacetamide.[3] The choice between them is dictated by the specific needs of the laboratory.
-
HPLC remains a robust, reliable, and cost-effective workhorse. It is perfectly suited for established QC laboratories with a large portfolio of legacy methods, where the primary need is consistency and compliance rather than high throughput. Its tolerance for slightly less pristine samples makes it a forgiving platform.[3][6]
-
UPLC is the superior choice for method development, high-throughput screening, and complex separations where maximum resolution and sensitivity are required. The significant savings in time and solvent offer a compelling return on investment for laboratories with high sample volumes. The transition of methods from HPLC to UPLC can unlock substantial efficiency gains, but requires careful revalidation to ensure compliance with regulatory standards.[6][15]
For the analysis of 2-(Diethylamino)-N,N-diethylacetamide, a UPLC method provides demonstrably superior data quality and operational efficiency. For any new method development project, UPLC should be the default platform to leverage its full potential in accelerating drug development timelines and enhancing analytical data integrity.
References
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Alispharm. UPLC vs HPLC: what is the difference? [Link]
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TUODA INDUSTRY LIMITED. N,N-Diethylacetamide | Global Chemical Supplier. [Link]
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Technology Networks. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 13352066, 2-(Diethylamino)-N,N-diethylacetamide. [Link]
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LCGC International. Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. [Link]
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Preprints.org. Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. [Link]
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Pharmaguideline. Principle of HPLC | HPLC System Working Explained. [Link]
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ResearchGate. Determination of 2-(Diethylamino)-N-(2,6- Dimethylphenyl) Acetamide in a Gel Pharmaceutical Formulation by High-Performance Liquid Chromatography. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ResearchGate. Advantages of ultra performance liquid chromatography over high-performance liquid chromatography: Comparison of different analytical 2 approaches during analysis of diclofenac gel. [Link]
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ResearchGate. (PDF) Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. [Link]
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KNAUER. HPLC Basics – Essential Guide to Chromatography Principles. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12729092, 2-(2-(diethylamino)-2-oxoethoxy)-N,N-diethylacetamide. [Link]
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American Pharmaceutical Review. Practical UHPLC: Method Development, Method Translations and Instrument Transfers. [Link]
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AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
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GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. [Link]
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PubMed. Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography. [Link]
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Royal Society of Chemistry. Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation. [Link]
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Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]
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Comparative stability of "Lidocaine Impurity 50" under different stress conditions
A Comparative Guide to the Stress Stability of a Key Lidocaine Impurity
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Impurity Profiling in Drug Stability
In pharmaceutical development, the stability of a drug substance is a cornerstone of its safety and efficacy profile. Forced degradation studies, or stress testing, are indispensable tools mandated by regulatory bodies like the International Council for Harmonisation (ICH) to understand how a drug substance behaves under exaggerated environmental conditions.[1][2][3] These studies illuminate potential degradation pathways, help in the development of stability-indicating analytical methods, and inform formulation and packaging decisions.
This guide focuses on the comparative stability of a critical lidocaine-related impurity. While termed "Lidocaine Impurity 50" in some contexts, for the purposes of this technical guide, we will focus on 2,6-dimethylaniline (2,6-DMA) , also known as 2,6-xylidine. This compound is a known starting material in the synthesis of lidocaine and a primary degradation product, making its stability profile of paramount importance.[4][5] Understanding the stability of 2,6-DMA itself is crucial because its degradation can lead to secondary impurities, complicating analytical profiling and potentially impacting the safety of the final drug product.
This document provides a detailed comparison of the stability of 2,6-DMA under various stress conditions as stipulated by ICH guidelines, including hydrolysis, oxidation, photolysis, and thermal stress.[6] We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a comparative format to offer actionable insights for drug development professionals.
Section 1: Physicochemical Properties of 2,6-Dimethylaniline (2,6-DMA)
A foundational understanding of the physicochemical properties of 2,6-DMA is essential to predict its behavior under stress.
| Property | Value | Source |
| Chemical Formula | C₈H₁₁N | [4] |
| Molar Mass | 121.183 g·mol⁻¹ | [4] |
| Appearance | Colorless to light yellow liquid | [4][7] |
| Boiling Point | 215-216 °C | [4][7] |
| Melting Point | 11.2 - 11.45 °C | [4][7] |
| Solubility | Slightly soluble in water; soluble in ethanol and diethyl ether. | [8] |
| pKa | 3.95 at 25 °C | [5] |
The primary amine functional group and the aromatic ring are the most reactive sites in the 2,6-DMA molecule. The amine group is susceptible to oxidation, while the aromatic ring can undergo various electrophilic substitution reactions. Its basicity (pKa 3.95) dictates its ionization state in aqueous solutions, which significantly influences its reactivity under hydrolytic stress.
Section 2: Principles of Forced Degradation for Impurity Stability
The objective of stress testing an impurity like 2,6-DMA is not to completely degrade it, but to induce a level of degradation (typically 5-20%) that is sufficient to be detected and quantified by a stability-indicating method.[9] This controlled degradation helps to identify the primary degradation products and understand the kinetics of the degradation pathways. The choice of stress conditions is guided by the ICH Q1A(R2) and Q1B guidelines.[6][10][11][12][13]
The overall workflow for a forced degradation study is a systematic process designed to ensure comprehensive and reliable data.
Caption: High-level workflow for the forced degradation study of an impurity.
Section 3: Comparative Stability Analysis of 2,6-DMA
This section compares the stability of 2,6-DMA across five standard stress conditions. The data presented in the summary table are illustrative, based on the known chemistry of aromatic amines and forced degradation studies of related compounds.
Summary of 2,6-DMA Stability Under Stress Conditions
| Stress Condition | Reagent/Parameters | Time | % Degradation (Illustrative) | Key Observations & Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60 °C | 24 h | < 5% | Highly stable. As a base, 2,6-DMA forms a stable hydrochloride salt in acidic conditions, protecting the amine from further reactions.[1] |
| Base Hydrolysis | 0.1 M NaOH, 60 °C | 24 h | < 5% | Highly stable. The free base form shows little to no susceptibility to hydrolysis under these conditions. |
| Oxidative | 3% H₂O₂, RT | 24 h | 15-25% | Significant degradation. Aromatic amines are susceptible to oxidation.[8] Potential products include nitroso, nitro, and polymeric species. |
| Thermal | 105 °C (Solid State) | 72 h | < 2% | Very stable. High boiling point and stable aromatic structure contribute to thermal resistance.[1] |
| Photolytic | ICH Q1B Option II | - | 5-15% | Moderately stable. Prone to photo-oxidation, leading to colored degradants (e.g., brown).[7] Stability is container-dependent. |
In-Depth Discussion:
-
Hydrolytic Stability: 2,6-DMA demonstrates high stability in both acidic and basic aqueous solutions. In acidic media, the protonation of the primary amine to form the anilinium salt (C₆H₃(CH₃)₂NH₃⁺) effectively shields it from nucleophilic attack. This is a key insight, as it suggests that in acidic lidocaine formulations, the degradation of lidocaine to 2,6-DMA is a more significant risk than the subsequent degradation of the impurity itself.
-
Oxidative Instability: The most significant vulnerability of 2,6-DMA is to oxidation. The primary amine can be oxidized to form a variety of products. This is a critical consideration during drug product manufacturing and storage, where exposure to peroxides (e.g., from excipients) or atmospheric oxygen could be a risk factor. The use of antioxidants or packaging under an inert atmosphere (e.g., nitrogen) could be justified if 2,6-DMA is present at significant levels.
-
Thermal and Photostability: 2,6-DMA is thermally robust.[1] However, it exhibits sensitivity to light, a common characteristic of aromatic amines which can absorb UV radiation and undergo photo-oxidative degradation.[7] This necessitates the use of light-protectant primary packaging for any drug product where 2,6-DMA is a potential impurity.
Section 4: Experimental Protocols
These protocols are self-validating as they include control samples and advocate for the use of a pre-validated, stability-indicating analytical method. The causality for each step is explained to provide a deeper understanding.
4.1. Core Requirement: Stability-Indicating HPLC-UV Method
Before initiating stress studies, a robust HPLC method capable of separating 2,6-DMA from lidocaine and any potential degradation products is required.
-
Rationale: A stability-indicating method is the foundation of any degradation study. Without the ability to resolve the analyte of interest from its degradants, accurate quantification of stability is impossible.
-
Example Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) gradient
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm[8]
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
-
4.2. General Sample Preparation
-
Stock Solution: Prepare a stock solution of 2,6-DMA in methanol at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the relevant stress medium (e.g., 0.1 M HCl, water) to a final concentration of approximately 100 µg/mL.
-
Control Sample: Prepare a control sample by diluting the stock solution to the same final concentration using the analysis mobile phase or water and keep it protected from stress conditions (e.g., refrigerated, protected from light).
4.3. Stress Condition Protocols
The following diagram illustrates the parallel nature of applying the different stress conditions.
Caption: Parallel application of stress conditions in the forced degradation study.
Step-by-Step Protocols:
-
Acidic Condition:
-
Add 1 mL of stock solution to a vial and add 9 mL of 0.1 M HCl.
-
Incubate at 60 °C for 24 hours.
-
Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Causality: Elevated temperature accelerates the reaction to generate meaningful degradation within a reasonable timeframe. Neutralization is critical to prevent on-column reactions and damage to the HPLC column.
-
-
Basic Condition:
-
Add 1 mL of stock solution to a vial and add 9 mL of 0.1 M NaOH.
-
Incubate at 60 °C for 24 hours.
-
Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
Causality: Similar to acid stress, heat is used for acceleration. Neutralization ensures the sample pH is compatible with the HPLC mobile phase.
-
-
Oxidative Condition:
-
Add 1 mL of stock solution to a vial and add 9 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute for analysis.
-
Causality: 3% H₂O₂ is a standard oxidizing agent that mimics potential oxidative stress. The reaction is typically fast enough at room temperature. Protecting from light prevents confounding photo-oxidative effects.
-
-
Thermal Condition:
-
Place a small amount (e.g., 10-20 mg) of solid 2,6-DMA in a clear glass vial.
-
Heat in a calibrated oven at 105 °C for 72 hours.
-
Cool, dissolve a known quantity in solvent, and dilute for analysis.
-
Causality: This test evaluates the intrinsic stability of the solid-state impurity to dry heat, which is relevant for storage and transport.
-
-
Photolytic Condition:
-
Expose a solution of 2,6-DMA (in a phototransparent container, e.g., quartz) to a light source conforming to ICH Q1B guidelines.[12] This requires a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, run a dark control sample (wrapped in aluminum foil) to differentiate between thermal and light-induced degradation.
-
Analyze both samples by HPLC.
-
Causality: The ICH Q1B protocol standardizes the light exposure to ensure reproducible and globally acceptable photostability data. The dark control is essential to isolate the effect of light.
-
Conclusion
This comparative guide demonstrates that 2,6-dimethylaniline ("Lidocaine Impurity 50") exhibits a distinct stability profile. It is highly resistant to hydrolytic and thermal stress but shows marked susceptibility to oxidative and photolytic conditions.
Key Takeaways for Drug Development Professionals:
-
Formulation: In liquid formulations, controlling oxidative stress is paramount. The inclusion of antioxidants or the use of oxygen-scavenging packaging systems should be considered.
-
Manufacturing: Avoid excipients with high peroxide values. Manufacturing processes should minimize exposure to air and strong light.
-
Packaging: Light-protective primary packaging (e.g., amber vials, opaque containers) is mandatory to prevent photodegradation.
-
Analytical: Stability-indicating methods must be specifically validated to separate 2,6-DMA from its oxidative and photolytic degradants.
By understanding these stability characteristics, researchers can proactively design robust formulations, develop meaningful analytical controls, and ensure the long-term quality and safety of lidocaine-containing drug products.
References
-
Kadioglu, Y., Atila, A., Gultekin, M. S., & Alp, N. A. (2013). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. Iranian Journal of Pharmaceutical Research, 12(4), 659–669. Available at: [Link]
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Nichols, L. (2015). Stability of Lidocaine Tested by Forced Degradation and its Interactions with Serum Albumin. STAR Program Research Presentations. Available at: [Link]
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PubChem. (n.d.). 2,6-Dimethylaniline. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Wikipedia. (2023). 2,6-Xylidine. In Wikipedia. Retrieved January 27, 2026, from [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. Available at: [Link]
-
International Council for Harmonisation. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ICH. Available at: [Link]
-
Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). 2,6-DIMETHYLANILINE (2,6-XYLIDINE). In Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. International Agency for Research on Cancer. Available at: [Link]
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2,6-Dimethylaniline. Available at: [Link]
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Shoup, R., et al. (2018). Measurement of lidocaine and 2,6-dimethylaniline in minipig plasma, skin, and dermal tapes using UHPLC with electrospray MS/MS. Journal of Chromatography B, 1089, 58-66. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N,N-Diethylacetamide
Introduction: N,N-Diethylacetamide (CAS No. 685-91-6) is a versatile solvent and chemical intermediate utilized in various research and development applications. While its utility is significant, its hazardous properties necessitate a robust and informed approach to its handling and, critically, its disposal. This guide provides drug development professionals, researchers, and scientists with a comprehensive, step-by-step framework for the safe and compliant disposal of N,N-Diethylacetamide. Our objective is to move beyond mere procedural lists, offering a rationale-driven protocol that ensures safety, scientific integrity, and regulatory compliance.
A note on chemical identity: This guide focuses on N,N-Diethylacetamide (CAS 685-91-6), for which extensive safety data is available. The structurally related but distinct compound 2-(Diethylamino)-N,N-diethylacetamide (CAS 27794-54-3)[1] should be handled with similar precautions, but always consult its specific Safety Data Sheet (SDS) before handling or disposal.
Section 1: Hazard Assessment & Risk Mitigation
Understanding the intrinsic hazards of N,N-Diethylacetamide is the foundation of its safe management. The primary risks are associated with its toxicity and combustibility. It is classified as harmful if swallowed, inhaled, or in contact with skin; it causes skin and serious eye irritation; and it may cause respiratory irritation[2].
The causality behind these classifications is its ability to be absorbed dermally and its irritant nature to mucous membranes. Therefore, mitigating exposure is not merely a recommendation but a critical control point to prevent acute health effects.
Table 1: Physicochemical and Hazard Profile of N,N-Diethylacetamide
| Property | Value | Source |
| CAS Number | 685-91-6 | |
| Molecular Formula | C6H13NO | |
| Appearance | Colorless liquid | [2][3] |
| Flash Point | 70 °C (158 °F) | [3] |
| GHS Hazard Statements | H227 (Combustible liquid) | [4] |
| H302 + H312 + H332 (Harmful if swallowed, in contact with skin or if inhaled) | ||
| H315 (Causes skin irritation) | ||
| H319 (Causes serious eye irritation) | ||
| H335 (May cause respiratory irritation) | ||
| H373 (May cause damage to organs through prolonged or repeated exposure) | [4] |
Essential Personal Protective Equipment (PPE)
The selection of PPE is dictated by the hazards identified above. The goal is to create a complete barrier between the researcher and the chemical.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber). Always inspect gloves for integrity before use and change them immediately if contamination is suspected. This is critical to prevent dermal absorption.
-
Eye and Face Protection: Use chemical safety goggles as a minimum. A face shield should be worn in situations with a higher risk of splashing, such as when transferring large volumes. This complies with OSHA's eye and face protection regulations in 29 CFR 1910.133[3][5].
-
Skin and Body Protection: A flame-retardant lab coat is mandatory. For larger quantities or spill response, chemical-resistant aprons or full-body suits may be necessary[5].
-
Respiratory Protection: All handling of open containers should occur in a certified chemical fume hood to prevent inhalation of vapors. If a fume hood is not available or during a large spill, a NIOSH-approved respirator with organic vapor cartridges is required[5].
Section 2: Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. N,N-Diethylacetamide must be managed as a hazardous chemical waste stream.
The Principle of Segregation: The cardinal rule of chemical waste management is to never mix incompatible waste streams. N,N-Diethylacetamide waste should be collected in a dedicated, properly labeled container. Do not mix it with other wastes, especially strong acids, bases, or oxidizing agents, to prevent unforeseen chemical reactions. Keep it in its original container whenever possible.
Container Management:
-
Selection: Use only containers made of compatible materials (e.g., glass or polyethylene) that are in good condition and have a secure, leak-proof cap.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "N,N-Diethylacetamide". List all constituents if it's a mixed waste.
-
Storage: Keep waste containers closed at all times, except when adding waste. Store them in a designated satellite accumulation area that is well-ventilated, cool, and away from sources of ignition[4].
Section 3: Standard Disposal Protocols
The mandated final disposal route for N,N-Diethylacetamide is through an approved waste disposal plant[4][6]. Laboratory personnel are responsible for the safe collection and preparation of the waste for pickup by their institution's Environmental Health & Safety (EHS) department or a licensed contractor.
Protocol for Disposing of Routine Laboratory Waste
This protocol covers residual amounts, contaminated consumables, and solutions containing N,N-Diethylacetamide.
-
Waste Collection:
-
Collect all liquid waste containing N,N-Diethylacetamide in a designated hazardous waste container as described in Section 2.
-
Solid waste (e.g., contaminated pipette tips, wipes, gloves) should be collected in a separate, clearly labeled container lined with a chemically compatible bag.
-
-
Container Filling: Do not overfill containers. Leave at least 10% headspace to allow for vapor expansion.
-
Documentation: Maintain a log sheet for each waste container, recording the amounts of waste added.
-
Request for Pickup: Once the container is full or the project is complete, submit a waste pickup request to your institution's EHS office according to their specific procedures.
Protocol for Managing Spill & Decontamination Waste
In the event of a spill, the primary objectives are to contain, clean, and then properly dispose of the cleanup materials.
-
Ensure Safety: Evacuate non-essential personnel. Ensure adequate ventilation and remove all ignition sources[3]. Don the appropriate PPE as outlined in Section 1.1.
-
Containment: For liquid spills, create a dike around the spill using an inert, absorbent material such as vermiculite, sand, or a commercial chemical absorbent (e.g., Chemizorb®)[3]. Do not use combustible materials like paper towels as the primary absorbent.
-
Absorption: Apply the absorbent material, starting from the outside and working inward to prevent the spill from spreading.
-
Collection: Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the material into a designated hazardous waste container[3].
-
Decontamination: Clean the spill area with soap and water. All cleaning materials (sponges, wipes) are now considered hazardous waste and must be placed in the solid waste container for disposal.
-
Disposal: Seal and label the waste container and arrange for its disposal through EHS.
Diagram 1: Decision Workflow for N,N-Diethylacetamide Waste
Caption: Decision workflow for handling N,N-Diethylacetamide waste.
Section 4: Emergency Procedures
In case of accidental exposure, immediate and correct first aid is crucial.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[3][5].
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention[5].
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist[6].
-
If Swallowed: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3][5].
For any exposure, show the Safety Data Sheet to the medical professional in attendance[6].
Section 5: Regulatory Framework
The disposal of N,N-Diethylacetamide is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines for hazardous waste classification under the Code of Federal Regulations, Title 40, Part 261 (40 CFR Part 261)[3]. While N,N-Diethylacetamide is not specifically listed with a "P" or "U" code, it may be classified as a characteristic hazardous waste depending on its properties (e.g., ignitability). It is the responsibility of the waste generator to make this determination and ensure all disposal activities are compliant. Always consult with your institution's EHS department, as they will be the ultimate authority on local and institutional procedures.
References
-
Material Safety Data Sheet - N,N-Diethylacetamide, 99%. (n.d.). Cole-Parmer. [Link]
-
N,N-Diethylacetamide | C6H13NO | CID 12703. (n.d.). PubChem, National Center for Biotechnology Information. [Link]
-
SAFETY DATA SHEET - N,N-Diethylacetamide. (2025). Thermo Fisher Scientific. [Link]
-
2-(Diethylamino)-N,N-diethylacetamide | C10H22N2O | CID 13352066. (n.d.). PubChem, National Center for Biotechnology Information. [Link]
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- 1. 2-(Diethylamino)-N,N-diethylacetamide | C10H22N2O | CID 13352066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Diethylacetamide | C6H13NO | CID 12703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. westliberty.edu [westliberty.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Diethylamino)-N,N-diethylacetamide
As researchers and developers, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2-(Diethylamino)-N,N-diethylacetamide, with a primary focus on the selection, use, and disposal of Personal Protective Equipment (PPE). The protocols herein are designed to be self-validating systems, ensuring that safety is an integral component of the scientific process.
A note on chemical identity: The compound name "2-(Diethylamino)-N,N-diethylacetamide" suggests a structure of (C2H5)2NCH2CON(C2H5)2. However, the most readily available and comprehensive safety data pertains to the closely related and more common laboratory chemical, N,N-diethylacetamide (CAS No. 685-91-6) . This guide will proceed based on the established hazard profile of N,N-diethylacetamide, and users should treat the target compound with, at minimum, the same level of caution.
Section 1: Hazard Assessment - The 'Why' Behind the 'What'
Understanding the intrinsic hazards of a chemical is the critical first step in establishing a robust safety protocol. N,N-diethylacetamide is not a benign substance; its risks are multifaceted and demand respect. According to its Safety Data Sheet (SDS), the compound presents several health and physical hazards.[1] It is harmful if swallowed, inhaled, or if it comes into contact with skin.[1] Furthermore, it is a known skin and serious eye irritant and may cause irritation to the respiratory system.[1] One of the more significant concerns is the potential for organ damage through prolonged or repeated exposure.[2]
The causality is direct: each hazard dictates a specific and non-negotiable protective measure. Skin irritation and dermal toxicity mandate comprehensive skin protection, while the risk of serious eye irritation requires a complete barrier against splashes and vapors.[1] The potential for respiratory irritation and systemic harm upon inhalation necessitates strict engineering controls and, in some cases, respiratory protection.[1]
Table 1: GHS Hazard Classification for N,N-diethylacetamide
| Hazard Class | GHS Category | Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid[1] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin[1] |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[2] |
Section 2: The Hierarchy of Controls - A Multi-Layered Defense
Personal Protective Equipment, while essential, is the last line of defense. A comprehensive safety strategy always begins with more effective control measures. The universally accepted "Hierarchy of Controls" prioritizes actions that eliminate or reduce the hazard at its source.
Caption: A decision workflow for selecting appropriate PPE based on task-specific risks.
Table 2: PPE Requirements for Specific Laboratory Tasks
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Stock Solution Prep (<100mL) | Chemical Fume Hood | Goggles | Single Pair Nitrile Gloves | Lab Coat | Not Required |
| Large Scale Reaction (>1L) | Chemical Fume Hood | Goggles & Face Shield | Double Pair Nitrile Gloves | Lab Coat & Chem-Resistant Apron | Not Required |
| Weighing Solid (if applicable) | Ventilated Balance Enclosure | Goggles | Single Pair Nitrile Gloves | Lab Coat | Not Required |
| Transferring Liquid via Syringe | Chemical Fume Hood | Goggles | Single Pair Nitrile Gloves | Lab Coat | Not Required |
| Spill Cleanup (<100mL) | N/A | Goggles & Face Shield | Double Pair Nitrile Gloves | Lab Coat & Chem-Resistant Apron | Recommended (NIOSH OV) |
| Spill Cleanup (>100mL) | N/A | Goggles & Face Shield | Double Pair Nitrile Gloves | Lab Coat & Chem-Resistant Apron | Required (NIOSH OV) |
Section 5: Decontamination and Disposal
Safe disposal is an extension of safe handling. All materials that come into contact with 2-(Diethylamino)-N,N-diethylacetamide must be considered hazardous.
-
PPE Disposal: All disposable PPE, including gloves, aprons, and contaminated lab coats, must be disposed of as hazardous waste. Place items in a designated, sealed hazardous waste container immediately after doffing. Do not discard them in the regular trash.
-
Chemical Waste: The chemical itself, along with any contaminated lab materials (e.g., pipette tips, absorbent pads, glassware rinsate), must be collected in a clearly labeled, sealed hazardous waste container.
-
Compliance: All waste disposal must adhere to institutional, local, state, and federal regulations. [3]Consult your institution's Environmental Health and Safety (EHS) department for specific procedures. [1][2] By integrating this comprehensive PPE strategy into your daily workflow, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
-
Material Safety Data Sheet - N,N-Diethylacetamide, 99%. (N.D.). Cole-Parmer.[Link]
-
NIOSH Pocket Guide to Chemical Hazards. (N.D.). Centers for Disease Control and Prevention.[Link]
-
Occupational exposure to hazardous chemicals in laboratories (29 CFR 1910.1450). (N.D.). Occupational Safety and Health Administration.[Link]
-
5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School.[Link]
-
OSHA Laboratory Standard. (N.D.). National Center for Biotechnology Information.[Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Pharmacy Purchasing & Products.[Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories. (N.D.). Oregon OSHA.[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
